4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXMUSNRIUHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347166 | |
| Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39893-80-6 | |
| Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(3,4-dichlorophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine IUPAC name and synonyms
IUPAC Name: 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine[1][2]
Synonyms: 2-Amino-4-(3,4-dichlorophenyl)thiazole, 4-(3,4-dichlorophenyl)thiazol-2-amine, 4-(3,4-Dichloro-phenyl)-thiazol-2-ylamine[1]
This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, a molecule of interest for researchers and professionals in drug development. Due to limited publicly available data on this specific compound, this guide leverages information from structurally related 2-aminothiazole derivatives to infer potential experimental protocols and biological targets.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39893-80-6 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂S | [1] |
| Molecular Weight | 245.13 g/mol | PubChem |
Synthesis
The synthesis of 4-aryl-1,3-thiazol-2-amine derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea. For the synthesis of the title compound, this would involve the reaction of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one with thiourea.
Representative Experimental Protocol for Hantzsch Thiazole Synthesis of a Related Compound:
-
Reaction Setup: A mixture of the appropriately substituted α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) is prepared in a suitable solvent, such as ethanol or methanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is then typically neutralized with a base, such as sodium bicarbonate solution, filtered, washed with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4-aryl-1,3-thiazol-2-amine.
Disclaimer: This is a generalized protocol based on the synthesis of similar compounds. The specific conditions for the synthesis of this compound may vary.
Potential Biological Activities and Experimental Evaluation
Derivatives of 2-aminothiazole have been investigated for a wide range of biological activities. While specific data for this compound is scarce, research on analogous compounds suggests potential applications in oncology, and as anti-inflammatory and antimicrobial agents.
Antiproliferative Activity
Hypothesized Mechanism: Many 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.
-
Preparation: Tubulin is purified from a biological source (e.g., porcine brain) and stored at -80°C.
-
Assay: A reaction mixture containing tubulin in a polymerization buffer (e.g., PIPES, MgCl₂, EGTA, GTP) is prepared. The test compound, dissolved in a suitable solvent like DMSO, is added to the mixture.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to a control (vehicle only).
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.
Anti-inflammatory Activity
Hypothesized Mechanism: Certain 2-aminothiazole derivatives have been found to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).
-
Enzyme Preparation: A crude preparation of 5-LOX can be obtained from sources like potato tubers or isolated from inflammatory cells.
-
Assay: The assay is typically performed in a spectrophotometer. The reaction mixture contains the enzyme, the test compound, and the substrate (e.g., linoleic acid or arachidonic acid).
-
Measurement: The activity of 5-LOX is measured by monitoring the formation of conjugated dienes, which absorb light at 234 nm. The inhibition of the enzyme by the test compound is reflected by a decrease in the rate of product formation.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against different concentrations of the test compound.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a generalized workflow for the synthesis and screening of 2-aminothiazole derivatives and a potential signaling pathway they might inhibit based on data from related compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of 4-aryl-1,3-thiazol-2-amine derivatives.
Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the 5-lipoxygenase pathway.
References
An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazole class of compounds. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and explores its potential mechanism of action as an anticancer agent based on the established activities of structurally related molecules. The information is presented to support further research and development of this and analogous compounds.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂S | PubChem |
| Molecular Weight | 245.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 39893-80-6 | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 243.9628748 | PubChem |
| Monoisotopic Mass | 243.9628748 | PubChem |
| Topological Polar Surface Area | 67.2 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 205 | PubChem |
Experimental Protocols
The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. The following protocol is a detailed, plausible method based on established procedures for analogous 2-amino-4-arylthiazoles.
Synthesis of this compound
Objective: To synthesize this compound from 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one and thiourea.
Materials:
-
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (approximately 10 mL per gram of the bromoacetophenone).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH 7-8). This will neutralize any hydrobromic acid formed during the reaction and precipitate the free base of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the N-H, C=N, and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the 2-aminothiazole scaffold is a well-established pharmacophore in many anticancer agents.[1] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Inhibition of Tubulin Polymerization
Many 2-aminothiazole derivatives are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and ultimately triggers apoptosis.[2]
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a common downstream effect of anticancer agents. For 2-aminothiazole derivatives, apoptosis is often triggered following cell cycle arrest. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Experimental Workflows
The synthesis and biological evaluation of this compound would follow a logical experimental workflow.
Conclusion
This compound is a compound of significant interest due to its structural relation to a class of potent anticancer agents. While specific experimental data on this molecule is sparse, this guide provides a solid foundation for its synthesis and biological evaluation. The outlined protocols and potential mechanisms of action are intended to facilitate further research into this and related 2-aminothiazole derivatives as potential therapeutic agents.
References
The Rising Therapeutic Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant biological activities of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives, positioning them as promising candidates for the development of novel therapeutics. This technical guide synthesizes the current understanding of these compounds, detailing their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The specific substitution with a 3,4-dichlorophenyl group at the 4-position of the thiazole ring has been shown to confer a range of potent biological effects, making this class of compounds a focal point of medicinal chemistry research.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. Research indicates that these compounds can interfere with critical signaling pathways involved in cancer progression. For instance, certain derivatives have been investigated for their effects on the PI3K (Phosphatidylinositol 3-kinase) pathway, a crucial regulator of cell growth, proliferation, and survival.
One study reported the synthesis of a pyrrolotriazinone derivative incorporating the 4-(3,4-dichlorophenyl)thiazol-2-yl moiety, which was evaluated for its cytotoxic effects and impact on PI3K levels in cancer cells.[2] While the specific quantitative data for the 3,4-dichloro derivative was part of a broader series, the study underscores the potential of this scaffold in developing targeted anticancer agents.
In a related context, other substituted thiazole derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3] The MEK/ERK signaling pathway has also been identified as a target for thiazole derivatives in colorectal cancer, leading to inhibited cell proliferation.[4] These findings suggest multiple potential mechanisms by which this compound derivatives may exert their anticancer effects.
Quantitative Anticancer Data
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 25 | Not Specified | Not Specified | Not Specified | [2] |
(Note: Specific IC50 values for the 4-(3,4-dichlorophenyl) derivative were not detailed in the provided search results, but its synthesis and inclusion in anticancer studies are noted.)
Antimicrobial Activity: A Broad Spectrum of Inhibition
The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Thiazole derivatives have been extensively studied for their antimicrobial effects.[5][6][7][8] The incorporation of a dichlorophenyl ring is a common strategy in the design of antimicrobial agents, suggesting that this compound derivatives are promising candidates in this therapeutic area.
Studies on structurally related compounds, such as those with 4-chlorophenyl or 4-bromophenyl substitutions, have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10] For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[10] While direct quantitative data for the 3,4-dichloro substituted compounds is sparse in the initial findings, the established structure-activity relationships (SAR) for this class of molecules strongly support their potential as antimicrobial agents.
Quantitative Antimicrobial Data
| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Data Not Available | - | MIC | - | - |
(Note: The provided search results did not contain specific MIC values for this compound derivatives against microbial strains.)
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a key pathological process in a multitude of diseases. Thiazole-containing compounds have been recognized for their anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] These enzymes are critical mediators of the inflammatory cascade.
Research on similar thiazole derivatives has demonstrated potent in vitro inhibition of COX-1, COX-2, and 5-LOX.[11] Furthermore, in vivo studies using models such as carrageenan-induced paw edema in rats have confirmed the anti-inflammatory efficacy of these compounds.[12][13][14] The 3,4-dichlorophenyl substitution is expected to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets and, consequently, its anti-inflammatory activity.
Quantitative Anti-inflammatory Data
| Compound ID | Assay | Activity Metric | Value (µM) | Reference |
| Data Not Available | COX-1 Inhibition | IC50 | - | - |
| Data Not Available | COX-2 Inhibition | IC50 | - | - |
| Data Not Available | 5-LOX Inhibition | IC50 | - | - |
| Compound ID | In Vivo Model | Dose (mg/kg) | % Inhibition | Reference |
| Data Not Available | Carrageenan-induced paw edema | - | - | - |
(Note: Specific quantitative anti-inflammatory data for this compound derivatives were not available in the initial search results. The data presented for related compounds highlights the potential of this chemical class.)
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole derivatives, based on methodologies reported for structurally similar compounds.
Synthesis of 4-(Aryl)-1,3-thiazol-2-amine Derivatives (Hantzsch Thiazole Synthesis)
A general and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.
-
Step 1: α-Halogenation of Acetophenone. A substituted acetophenone (e.g., 3',4'-dichloroacetophenone) is treated with a halogenating agent such as bromine in a suitable solvent like acetic acid or methanol to yield the corresponding α-haloacetophenone (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one).
-
Step 2: Cyclocondensation. The resulting α-haloacetophenone is then reacted with thiourea in a solvent such as ethanol or methanol.[11] The reaction mixture is typically refluxed for several hours.[15]
-
Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by neutralization with a base (e.g., aqueous sodium hydroxide or ammonia).[15] The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol, chloroform-hexane mixture) to afford the desired this compound.[15]
In Vitro Anti-inflammatory Assay (COX/LOX Inhibition)
The following is a modified protocol based on established methods for assessing the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[11]
-
Enzyme and Substrate Preparation: The respective enzymes (COX-1, COX-2, or 5-LOX) are prepared in a suitable buffer (e.g., Tris-HCl). A cofactor solution containing necessary components like glutathione and hematin is also prepared.[11]
-
Incubation: The enzyme is pre-incubated with a cofactor solution. The test compounds (derivatives of this compound dissolved in DMSO) at various concentrations are then added to this mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
Detection: The activity of the enzyme is measured by monitoring the oxygen consumption using an oxygen electrode or by spectrophotometrically measuring the formation of the product.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control (vehicle-treated) sample. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at specific doses (e.g., 5, 10, and 20 mg/kg body weight) to different groups of animals.[13] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen or aspirin).[13][14]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal to induce localized edema.[13]
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[11][13]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[11]
Signaling Pathways
While specific signaling pathway diagrams for this compound derivatives are not yet fully elucidated, based on the activity of related compounds, the MEK/ERK pathway represents a plausible target for their anticancer effects.[4]
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives are a versatile and promising class of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. The dichlorophenyl substitution is a key feature that likely contributes to their potent biological activities.
Future research should focus on the targeted synthesis and comprehensive biological evaluation of a wider range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and signaling pathways, will be crucial for their advancement as clinical candidates. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to assess their drug-likeness and safety profiles. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpmr.com [wjpmr.com]
- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Inhibitory Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide
Disclaimer: This technical guide addresses the kinase inhibitory potential of the chemical scaffold related to 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Extensive literature searches did not yield specific quantitative kinase inhibition data (e.g., IC₅₀ values) for the exact molecule this compound. The following sections, therefore, summarize the activities of closely related derivatives and provide general experimental protocols and pathway information relevant to the broader class of 4-aryl-thiazol-2-amine compounds.
Introduction
The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities. Derivatives of this core have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The 4-(3,4-Dichlorophenyl) substitution pattern is a common feature in kinase inhibitors, often contributing to favorable binding interactions within the ATP-binding pocket of these enzymes. This guide explores the kinase inhibitory potential of this structural class, detailing relevant biological data from closely related compounds, standardized experimental methodologies, and the signaling pathways these inhibitors may modulate.
Quantitative Data on Related Thiazole Derivatives
While specific data for this compound is not publicly available, research on analogous 4-aryl-thiazole-2-amines has demonstrated significant inhibitory activity against several kinase families. The following tables summarize the reported in vitro activities of selected derivatives.
Table 1: Rho-Associated Kinase (ROCK) II Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives
| Compound ID | R Group (Aryl Substitution) | R' Group (Amine Substitution) | ROCK II IC₅₀ (nM) |
| 4v | 4-pyridyl | 3,4-dichlorobenzoyl | 20 |
Data extracted from a study on 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors.[1] It is important to note that these compounds possess an additional aminomethyl group at the 5-position of the thiazole ring compared to the core topic molecule.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, ROCK II)
-
Kinase substrate (peptide or protein)
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
384-well microplates
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the diluted recombinant kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity using a suitable method:
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP generated into a luminescent signal.
-
Fluorescence-based (e.g., Z'-LYTE™): Utilize a fluorescently labeled peptide substrate where phosphorylation by the kinase alters its susceptibility to a developing reagent, resulting in a change in fluorescence resonance energy transfer (FRET).
-
Radiometric: Use [γ-³²P]ATP. After the reaction, spot the mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compound on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Signaling Pathways and Visualizations
Derivatives of the 4-aryl-thiazol-2-amine scaffold have been shown to target kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Conclusion
References
Unveiling the Antiproliferative Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential antiproliferative effects of the compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages findings from studies on structurally analogous 4-aryl-1,3-thiazol-2-amine derivatives. The information presented herein, including quantitative antiproliferative data, detailed experimental protocols, and elucidated mechanisms of action, is derived from research on closely related compounds and is intended to serve as a valuable resource for guiding future research and drug discovery efforts centered on this chemical scaffold. The primary mechanisms of action for related compounds involve the induction of apoptosis and cell cycle arrest, highlighting promising avenues for therapeutic development.
Introduction
The 1,3-thiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The substitution pattern on the thiazole ring, particularly at the 4-position with an aryl group, has been a key area of investigation for the development of novel antiproliferative agents. The compound this compound belongs to this class of molecules. While direct studies on its biological activity are not extensively available in the public domain, the antiproliferative effects of several structurally similar analogs with different halogen substitutions on the phenyl ring have been reported. This guide synthesizes the available data on these related compounds to provide an in-depth perspective on the potential of this compound as an anticancer agent.
Quantitative Antiproliferative Data of Structurally Related Compounds
The antiproliferative activity of various 4-aryl-1,3-thiazol-2-amine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that these values are for structurally related compounds and not for this compound itself.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric adenocarcinoma) | MTT | 0.36 | [1] |
| A549 (lung adenocarcinoma) | MTT | 0.86 | [1] | |
| HT-1080 (fibrosarcoma) | MTT | 0.52 | [1] | |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (breast adenocarcinoma) | SRB | 10.5 | [2][3] |
| 5-Fluorouracil (Reference Drug) | MCF-7 (breast adenocarcinoma) | SRB | 5.2 | [2][3] |
| Thiazole-amino acid hybrid (5f) | A549 (lung cancer) | Not Specified | Stronger than 5-FU | [2] |
| HeLa (cervical cancer) | Not Specified | Stronger than 5-FU | [2] | |
| MCF-7 (breast cancer) | Not Specified | Stronger than 5-FU | [2] | |
| Thiazole-amino acid hybrid (5o) | A549 (lung cancer) | Not Specified | Stronger than 5-FU | [2] |
| HeLa (cervical cancer) | Not Specified | Stronger than 5-FU | [2] | |
| MCF-7 (breast cancer) | Not Specified | Stronger than 5-FU | [2] | |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | NCI-H322 (lung cancer) | Not Specified | 7.1 | [4] |
| A549 (lung cancer) | Not Specified | 1.4 | [4] | |
| A431 (epidermal cancer) | Not Specified | 3.1 | [4] | |
| T98G (glioblastoma) | Not Specified | 3.4 | [4] | |
| Morpholine substituted thiazolo[5,4-d]pyrimidine (4a) | HL-60 (leukemia) | Not Specified | 8 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of antiproliferative effects of 4-aryl-1,3-thiazol-2-amine derivatives.
Cell Viability Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
3.1.2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC₅₀ value is calculated based on the absorbance readings.[2][3]
Apoptosis Assays
3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
3.2.2. Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
-
Substrate Addition: A specific fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cell lysates.
-
Fluorescence Measurement: The cleavage of the substrate by active caspases releases a fluorescent molecule, and the fluorescence is measured over time. An increase in fluorescence indicates higher caspase activity.
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different cell cycle phases is then analyzed.
Mechanism of Action of Related Compounds
Studies on analogs of this compound suggest that their antiproliferative effects are mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Several 4-aryl-1,3-thiazol-2-amine derivatives have been shown to induce apoptosis in cancer cells.[4] This is often characterized by:
-
Increased population of apoptotic cells as determined by Annexin V/PI staining.
-
Activation of caspases , particularly caspase-3 and caspase-7, which are executioner caspases in the apoptotic cascade.
-
Cleavage of Poly (ADP-ribose) polymerase (PARP) , a substrate of activated caspases, which is a hallmark of apoptosis.[4]
Cell Cycle Arrest
Certain derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[1] This prevents the cells from entering mitosis and ultimately leads to cell death. The mechanism for this can involve the disruption of microtubule dynamics, a target for many anticancer drugs. For instance, some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, binding to the colchicine binding site on tubulin.[1]
Visualizations
Experimental Workflow
Signaling Pathway
Conclusion
While direct experimental evidence for the antiproliferative effects of this compound is currently lacking, the substantial body of research on structurally related 4-aryl-1,3-thiazol-2-amine derivatives provides a strong rationale for its investigation as a potential anticancer agent. The data from analogous compounds suggest that this molecule is likely to exhibit cytotoxic activity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. The detailed experimental protocols and mechanistic insights presented in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the specific biological activity and therapeutic potential of this compound. Future research should focus on the synthesis and in vitro evaluation of this compound to confirm its antiproliferative efficacy and to explore its precise mechanism of action.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
Navigating the Antimicrobial Potential of 4-Phenyl-1,3-Thiazol-2-Amines: A Technical Guide Focused on the 4-(3,4-Dichlorophenyl) Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 1,3-thiazole nucleus is a prominent heterocyclic motif that has demonstrated a broad range of pharmacological activities, including significant antimicrobial properties. This technical guide focuses on the antimicrobial potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. While specific antimicrobial data for this exact compound is not extensively available in the reviewed literature, this document provides a comprehensive overview of the antimicrobial spectrum of structurally related 4-phenyl-1,3-thiazol-2-amine derivatives. By examining the influence of various substitutions on the phenyl ring, this guide offers valuable insights for researchers and drug development professionals working on the design and synthesis of new antimicrobial agents based on the thiazole scaffold. Detailed experimental protocols for antimicrobial susceptibility testing and representative synthesis workflows are also presented.
Introduction: The Promise of the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The 2-amino-4-phenyl-1,3-thiazole framework, in particular, has attracted considerable attention as a promising scaffold for the development of new antimicrobial agents. The substituents on the phenyl ring play a crucial role in modulating the antimicrobial potency and spectrum of these compounds. This guide specifically investigates the potential of the 4-(3,4-dichlorophenyl) substitution, a pattern often associated with enhanced biological activity.
Antimicrobial Spectrum of Structurally Related Thiazole Derivatives
While direct antimicrobial data for this compound is limited, extensive research on analogous compounds provides a strong foundation for predicting its potential activity. The following tables summarize the in vitro antimicrobial activity of various 4-phenyl-1,3-thiazol-2-amine derivatives, highlighting the impact of different substitution patterns on the phenyl ring.
Antibacterial Activity
The antibacterial activity of thiazole derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Phenyl-1,3-Thiazole-2-Amine Derivatives against Bacterial Strains
| Compound/Derivative | Substitution on Phenyl Ring | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Series 1 | 4-Chloro | 100 | 100 | >100 | >100 | [1][2] |
| 4-Bromo | Moderate Activity | Moderate Activity | No Activity | No Activity | [2] | |
| Series 2 | 4-Chloro (further derivatized) | Promising Activity | Promising Activity | Promising Activity | Moderate Activity | [3] |
| Series 3 | Chloro-substituted | Significant Inhibition | - | - | - | [4] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Generally, derivatives with halogen substitutions on the phenyl ring, such as chloro and bromo groups, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] Some derivatizations of the 2-amino group have also been shown to enhance the antibacterial spectrum.[3]
Antifungal Activity
Thiazole derivatives have also been investigated for their efficacy against various fungal pathogens.
Table 2: Antifungal Activity of Selected 4-Phenyl-1,3-Thiazole-2-Amine Derivatives
| Compound/Derivative | Substitution on Phenyl Ring | Candida albicans | Aspergillus niger | Reference |
| Series 1 | 4-Chloro | High Activity | - | [1] |
| 4-Bromo | Distinguished Activity | Distinguished Activity | [2] | |
| Series 2 | 4-Chloro (further derivatized) | - | Promising Activity | [3] |
Note: Activity is often reported as zone of inhibition or MIC. Direct comparison requires standardized testing.
The antifungal screening of these compounds has revealed significant activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[1][2][3]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and antimicrobial evaluation of 4-phenyl-1,3-thiazol-2-amine derivatives, based on established protocols in the literature.
General Synthesis of 4-(Aryl)-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)
A common and efficient method for the synthesis of the 2-amino-4-arylthiazole scaffold is the Hantzsch thiazole synthesis.
Materials:
-
Substituted phenacyl bromide (e.g., 3,4-dichlorophenacyl bromide)
-
Thiourea
-
Ethanol or Methanol (as solvent)
-
Reflux apparatus
Procedure:
-
An equimolar mixture of the substituted phenacyl bromide and thiourea is dissolved in a suitable solvent such as ethanol or methanol.
-
The reaction mixture is refluxed for a period of 2 to 4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is then washed with a small amount of cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 1: Hantzsch synthesis workflow for 4-aryl-1,3-thiazol-2-amines.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods.
Materials:
-
Synthesized thiazole compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent (e.g., DMSO, negative control)
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent like DMSO.
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Materials:
-
Synthesized thiazole compounds
-
Bacterial and/or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Petri dishes
-
Sterile cork borer
Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.
-
Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A specific volume of the test compound solution at a known concentration is added to each well.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
Figure 2: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Mechanism of Action (Hypothesized)
The precise mechanism of action for this class of compounds is not fully elucidated and is an active area of research. However, based on studies of other antimicrobial thiazoles, several potential mechanisms can be hypothesized:
-
Inhibition of Essential Enzymes: Thiazole derivatives may act as inhibitors of crucial bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring combined with the polar 2-amino group may facilitate interaction with and disruption of the microbial cell membrane.
-
Interference with Signaling Pathways: These compounds could potentially interfere with essential cellular signaling pathways, leading to cell death.
Further research, including molecular docking studies and enzymatic assays, is required to elucidate the specific molecular targets and mechanisms of action for this compound and its analogs.
Conclusion and Future Directions
The 4-phenyl-1,3-thiazol-2-amine scaffold remains a highly promising platform for the development of novel antimicrobial agents. While specific data on the 4-(3,4-dichlorophenyl) derivative is sparse, the collective evidence from structurally related compounds suggests a strong potential for significant antibacterial and antifungal activity. The presence of the dichloro-substituents on the phenyl ring is a key feature that warrants further investigation, as halogenation is a well-established strategy for enhancing the potency of bioactive molecules.
Future research should focus on:
-
The synthesis and comprehensive in vitro and in vivo evaluation of this compound and a library of its derivatives.
-
Elucidation of the mechanism of action and identification of the specific molecular targets.
-
Structure-activity relationship (SAR) studies to optimize the antimicrobial potency and spectrum while minimizing toxicity.
This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising class of antimicrobial compounds. The provided data and protocols are intended to facilitate further investigation and accelerate the discovery of new and effective treatments for infectious diseases.
References
A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. The introduction of a 3,4-dichlorophenyl moiety at the 4-position often enhances potency and modulates selectivity due to favorable hydrophobic and halogen-bonding interactions within biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine analogs, focusing on their synthesis, biological evaluation as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising chemical space.
Synthetic Strategies
The primary and most efficient method for synthesizing the 4-aryl-1,3-thiazol-2-amine scaffold is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target scaffold, the synthesis commences with the bromination of 3,4-dichloroacetophenone to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone, which is then reacted with thiourea in a suitable solvent like ethanol.[1] Modern advancements in this protocol include the use of ultrasound irradiation to promote the reaction, often leading to higher yields and shorter reaction times.[2]
Caption: General workflow for the Hantzsch synthesis of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The this compound scaffold has been primarily explored for its potent inhibitory effects on various protein kinases, leading to significant anticancer and anti-inflammatory activities.
Kinase Inhibition
The 2-aminothiazole framework is a well-established "hinge-binding" motif that effectively targets the ATP-binding site of numerous protein kinases.[3] Analogs of this scaffold have shown potent activity against Rho-associated kinase (ROCK), Vascular Endothelial Growth Factor Receptor-2 (KDR), Abl kinase, and Aurora kinases.[3][4][5][6] The 3,4-dichloro substitution on the phenyl ring generally enhances inhibitory activity by occupying a hydrophobic pocket adjacent to the hinge region.
Caption: Competitive inhibition of kinase activity by thiazole analogs.
The key SAR points are:
-
C4-Phenyl Ring: Dichloro substitution is critical for potency. The specific 3,4-pattern is often optimal for fitting into hydrophobic pockets of kinases like Abl.[6]
-
C2-Amino Group: This is the most common site for modification. Acylation or substitution of the primary amine allows for the exploration of vectors pointing out of the active site, enabling modulation of potency, selectivity, and physicochemical properties.[6][7] For example, attaching a nitrothiazole moiety via an acetamide linker at this position produced a selective inhibitor of the Bcr-Abl positive K562 cancer cell line.[6]
-
C5-Position: Substitution at this position can also influence activity. For instance, incorporating a pyridine ring at C5 has been explored in compounds targeting specific kinases.[8]
Table 1: Kinase Inhibitory Activity of 4-Aryl-Thiazol-2-Amine Analogs
| Compound ID | Target Kinase | Substitution Pattern | IC₅₀ | Reference |
|---|---|---|---|---|
| Compound 2 * | Abl | 4-(CF₃-phenyl)amino-thiadiazole-thio-acetamide at 2-NH₂ | 7.4 µM | [6] |
| Compound 4v | ROCK II | 4-(4-pyridinyl) with aminomethyl at C5 | 20 nM | [4] |
| Compound 5d | COX-2 | 4-(4-chlorothiophen-2-yl) with modifications at 2-NH₂ | 0.83 µM | [9] |
| Compound 5e | COX-2 | 4-(4-chlorothiophen-2-yl) with modifications at 2-NH₂ | 0.76 µM | [9] |
Note: Compound 2 is a structurally related thiadiazole-thiazole hybrid, demonstrating the inhibitory potential derived from the core elements.
Anticancer and Cytotoxic Activity
The kinase inhibitory action of these analogs translates directly to potent anticancer activity, particularly against cell lines dependent on specific kinases.
Table 2: In Vitro Cytotoxicity of 4-Aryl-Thiazol-2-Amine Analogs
| Compound ID | Cell Line | Description | GI₅₀ / IC₅₀ | Reference |
|---|---|---|---|---|
| Compound 2 * | K562 | Chronic Myelogenous Leukemia (Bcr-Abl+) | 33 µM | [6] |
| Compound 2 * | HeLa | Cervical Cancer | 12.4 µM | [6] |
| Compound 8d | MCF-7 | Breast Adenocarcinoma | 2.98 µM | [10] |
| Compound 8d | A549 | Lung Carcinoma | 2.85 µM | [10] |
| Compound 8d | HepG-2 | Hepatocellular Carcinoma | 2.53 µM | [10] |
Note: Compound 2 is a thiadiazole-thiazole hybrid; Compound 8d is a 1,3,4-thiadiazole derivative incorporating a substituted thiazole moiety.
Anti-inflammatory and Antimicrobial Activity
The thiazole scaffold is also prevalent in compounds designed as anti-inflammatory and antimicrobial agents. The anti-inflammatory effects are often derived from the inhibition of cyclooxygenase (COX) enzymes.[9] Antimicrobial and antiparasitic activities have also been reported, where substitutions on the phenyl ring and the 2-amino group play a crucial role in determining the spectrum of activity.[11][12]
Table 3: Anti-inflammatory and Antiparasitic Activity of 4-Phenyl-Thiazol-2-Amine Analogs
| Compound ID | Activity Type | Target | IC₅₀ / MIC | Reference |
|---|---|---|---|---|
| Compound 3 | Antileishmanial | L. amazonensis promastigotes | 46.63 µM | [11][13] |
| Compound 6 | Antileishmanial | L. amazonensis promastigotes | 20.78 µM | [11][13] |
| Compound 5g | Anti-inflammatory | COX-1 | 25.81 µM | [9] |
| Compound p2 | Antibacterial | S. aureus / E. coli | 16.1 µM |[12] |
Caption: A typical experimental workflow for screening thiazole analogs.
Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from the Hantzsch synthesis of analogous compounds.[1][14]
-
Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone: To a solution of 3,4-dichloroacetophenone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1.0-1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified.
-
Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.[14]
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay
This protocol is a representative method for assessing anti-inflammatory activity.[9]
-
Prepare a cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in a Tris-HCl buffer (pH 8.0).
-
Add the COX-2 enzyme to the cofactor solution.
-
Add the test compounds (dissolved in DMSO) at various concentrations to the enzyme-cofactor mixture and incubate for 5 minutes. Use Celecoxib as a positive control.
-
Initiate the reaction by adding arachidonic acid as the substrate and incubate.
-
Measure the absorbance of the final reaction at 570 nm using a UV spectrophotometer.
-
Calculate the percentage inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: In Vitro Cytotoxicity SRB Assay
This protocol is based on the Sulforhodamine B (SRB) assay for cell density determination.[12]
-
Seed cancer cells (e.g., K562, MCF-7) in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After incubation, fix the cells with cold trichloroacetic acid (TCA).
-
Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the optical density at approximately 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Conclusion
The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that this scaffold is particularly effective as a kinase inhibitor, with direct applications in oncology. The 3,4-dichloro substitution on the C4-phenyl ring is a key determinant of potency, while modifications at the C2-amino position provide a critical handle for fine-tuning activity, selectivity, and drug-like properties. The detailed synthetic and biological testing protocols provided herein serve as a valuable resource for researchers aiming to explore and optimize analogs based on this privileged structure. Further investigation into this chemical class is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine | C14H9Cl2N3S | CID 5282339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Overview
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The specific derivative, 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, has been identified, though detailed public data on its specific biological targets and mechanisms of action remain limited. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related 2-aminothiazole analogs. The insights presented herein are intended to guide future research and drug development efforts centered on this promising chemical entity.
While direct experimental data for this compound is not extensively available in the public domain, the biological activities of closely related 2-amino-4-phenylthiazole derivatives provide a strong basis for predicting its potential therapeutic applications. These analogs have demonstrated significant activity in several key areas, including oncology, infectious diseases, and inflammatory conditions.
Potential Therapeutic Arenas and Associated Targets
Based on the body of literature surrounding 2-aminothiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound.
Anticancer Activity
Derivatives of 2-aminothiazole are well-documented for their potent anticancer properties.[1] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells.
Potential Targets:
-
Kinases: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
-
Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Regulation: Interference with the cell cycle machinery, leading to arrest at different phases, is another common mechanism.
Antimicrobial and Antifungal Activity
The 2-aminothiazole nucleus is a common feature in a number of antimicrobial and antifungal agents.[2][3] The presence of the dichlorophenyl moiety in this compound may enhance its antimicrobial potential.
Potential Targets:
-
Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Fungal Ergosterol Biosynthesis: Disruption of the fungal cell membrane by inhibiting enzymes required for ergosterol synthesis.
-
Microbial DNA and Protein Synthesis: Interference with essential processes of microbial replication and gene expression.
Anti-inflammatory Activity
Several 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties.[1] This suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are key enzymes in the inflammatory cascade.
-
Pro-inflammatory Cytokine Production: Suppression of the release of inflammatory mediators such as TNF-α, IL-6, and IL-1β.
Postulated Mechanism of Action: A Hypothetical Model
Given the prevalence of kinase inhibition among 2-aminothiazole-based anticancer agents, a hypothetical signaling pathway that could be targeted by this compound is presented below. This model is for illustrative purposes and requires experimental validation.
Caption: Hypothetical kinase inhibition pathway by this compound.
Future Directions and Conclusion
While the specific therapeutic targets of this compound are yet to be definitively elucidated, the extensive research on analogous compounds provides a solid foundation for future investigations. The information compiled in this guide suggests that this compound warrants further exploration for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on:
-
In vitro screening: Testing the compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify its primary biological activities.
-
Target identification and validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets.
-
Mechanism of action studies: Elucidating the detailed signaling pathways and molecular interactions through which the compound exerts its biological effects.
References
In Silico Modeling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of the binding characteristics of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a small molecule with therapeutic potential. Due to the limited direct experimental data on this specific compound, this document outlines a robust computational strategy based on methodologies applied to structurally related 2-aminothiazole derivatives. The guide details experimental protocols for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, focusing on two primary putative targets for this class of compounds: Cyclin-Dependent Kinase 2 (CDK2) and β-tubulin. Quantitative data from analogous compounds are presented to exemplify expected outcomes, and key signaling pathways are visualized to provide biological context. This document serves as a methodological blueprint for researchers to computationally elucidate the mechanism of action and guide the further development of this compound and similar molecules.
Introduction: The Therapeutic Potential of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these derivatives exert their therapeutic effects by modulating the activity of key proteins involved in cell cycle regulation and cellular structure. Notably, compounds bearing the 2-aminothiazole core have been identified as potent inhibitors of protein kinases and tubulin polymerization.[4][5]
Given its structural features, this compound is hypothesized to interact with similar biological targets. This guide will focus on two such targets:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a valuable target in oncology.[4][6][7]
-
β-Tubulin: A subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts these processes, leading to mitotic arrest and cell death.[5][8]
In the absence of direct experimental data for this compound, in silico modeling provides a powerful and resource-effective approach to predict its binding affinity and mode of interaction with these potential targets.
Quantitative Data Summary of Related Compounds
The following tables summarize the in vitro activity of various 2-aminothiazole derivatives against CDK2 and tubulin, providing a reference for the potential potency of this compound.
Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against CDK2
| Compound ID | Modifications | CDK2 IC50 (nM) | Reference |
| 1 | 2-Acetamido-thiazolylthio acetic ester | 1-10 | [6][7] |
| 14 | 5-Ethyl-substituted oxazole replacement | 1-10 | [6][7] |
| 45 | Water-soluble derivative of 14 | 1-10 | [7] |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide | <1 | [4] |
| 12m | Analog of Dasatinib | <1 | [4] |
Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Tubulin Polymerization
| Compound ID | Modifications | Tubulin Polymerization IC50 (µM) | Reference |
| Compound [I] | Substituted 2-amino[9][10][11]-triazolopyrimidine | 1.3 | [5] |
| 61c | 2-N-methylamino-4-(3,4,5-trimethoxyphenyl)-5-aryl thiazole | 0.89 | [8] |
| 20 | 2-aminothiazole with lipophilic substituents | Not specified, potent antitumor activity | [8] |
| 28 | N-(thiazol-2-yl)acetamide derivative | Not specified, potent antiproliferative activity | [8] |
In Silico Experimental Protocols
This section provides detailed methodologies for the computational analysis of this compound binding to its putative targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and affinity.
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the crystal structure of the target protein (e.g., CDK2 from PDB ID: 5A14 or β-tubulin from PDB ID: 6K9V) from the RCSB Protein Data Bank.[12][13]
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein using AutoDock Tools.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool.
-
Perform energy minimization of the ligand structure using a force field such as MMFF94.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor. For CDK2, this would be the ATP-binding pocket, and for tubulin, the colchicine-binding site.
-
The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended).
-
Run AutoDock Vina from the command line.[14]
-
-
Analysis of Results:
-
AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose obtained from docking.
Protocol using GROMACS:
-
System Preparation:
-
Start with the best-ranked protein-ligand complex from molecular docking.
-
Generate the ligand topology and parameter files. The CGenFF server is a useful resource for generating CHARMM-compatible parameters for small molecules.[10]
-
Merge the protein and ligand coordinate files and create a unified topology file that includes parameters for both.[10]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).
-
Fill the box with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[15]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, equilibrate the system under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Second, equilibrate under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[15]
-
-
Production MD Run:
-
Run the production MD simulation without position restraints for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.
-
Binding Free Energy Calculation
This calculation provides a more accurate estimation of the binding affinity than docking scores by considering the contributions of solvation and entropy.
Protocol using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area):
-
Trajectory Extraction:
-
Extract snapshots (frames) from the stable portion of the production MD trajectory.
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and -TΔS is the entropic contribution.
-
The solvation free energy (G_solv) is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).[16][17]
-
The g_mmpbsa tool in GROMACS or the MMPBSA.py script in AmberTools can be used for these calculations.[1]
-
-
Averaging and Analysis:
-
Average the ΔG_bind values over all the extracted snapshots to obtain the final estimated binding free energy.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the putative signaling pathways targeted by this compound.
Experimental Workflows
The following diagrams outline the workflows for the in silico experiments described in this guide.
Conclusion
This technical guide provides a detailed roadmap for the in silico investigation of this compound. By leveraging established computational techniques and drawing parallels with structurally similar compounds, researchers can generate robust hypotheses regarding its biological targets, binding mechanisms, and potential efficacy. The outlined protocols for molecular docking, molecular dynamics simulation, and binding free energy calculation offer a systematic approach to characterizing the interactions of this molecule at an atomic level. The visualization of relevant signaling pathways and experimental workflows further aids in conceptualizing the broader biological context and the practical steps involved in the computational analysis. The application of these in silico methods is a crucial step in the modern drug discovery pipeline, enabling the rational design and prioritization of promising therapeutic candidates for further experimental validation.
References
- 1. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dual-target inhibitors of microtubule polymerization and JAK2 | BioWorld [bioworld.com]
- 6. scispace.com [scispace.com]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a prominent privileged structure in medicinal chemistry, serving as the foundational core for a multitude of clinically significant therapeutic agents.[1][2][3] Its versatile nature, arising from its unique electronic properties and hydrogen bonding capabilities, has allowed for its incorporation into drugs targeting a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery.
A Historical Overview: From Sulfa Drugs to Modern Therapeutics
The journey of 2-aminothiazole derivatives in medicine began in the early 20th century with the advent of sulfonamide antibiotics. One of the earliest and most notable examples is Sulfathiazole , which emerged as a key weapon against bacterial infections before the widespread availability of penicillin. The development of sulfathiazole was a direct result of the groundbreaking discovery of Prontosil's antibacterial activity.
A timeline of key milestones in the discovery and development of 2-aminothiazole derivatives:
-
1930s: The discovery of Prontosil, the first commercially available sulfonamide, paves the way for the development of a new class of antibacterial agents.
-
Late 1930s: Sulfathiazole, a 2-aminothiazole-containing sulfonamide, is synthesized and introduced, demonstrating potent antibacterial activity.
-
1940s: Sulfathiazole becomes a widely used antibiotic. However, issues of bacterial resistance and adverse effects begin to emerge.
-
Mid-20th Century: The discovery and mass production of penicillin and other antibiotics lead to a decline in the use of sulfathiazole.
-
Late 20th Century: The 2-aminothiazole core is "rediscovered" and explored for new therapeutic applications beyond its initial use in antibiotics.
-
1980s-1990s: A new wave of 2-aminothiazole-containing drugs with diverse mechanisms of action are developed and receive regulatory approval. This includes:
-
Famotidine: A histamine H2 receptor antagonist for treating stomach ulcers.[4]
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[4]
-
Pramipexole: A dopamine D2/D3 receptor agonist for the treatment of Parkinson's disease and restless legs syndrome.[5]
-
Ritonavir: An HIV protease inhibitor, a critical component of highly active antiretroviral therapy (HAART).[4]
-
-
21st Century: The 2-aminothiazole scaffold continues to be a focus of drug discovery efforts, particularly in the development of targeted anticancer therapies, with numerous derivatives showing potent inhibitory activity against various kinases.[6]
Quantitative Bioactivity Data of Key 2-Aminothiazole Derivatives
The following tables summarize the in vitro biological activity of representative 2-aminothiazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 28 | HT29 (Colon) | 0.63 µM | [7] |
| A549 (Lung) | 8.64 µM | [7] | |
| HeLa (Cervical) | 6.05 µM | [7] | |
| Karpas299 (Lymphoma) | 13.87 µM | [7] | |
| Compound 20 | H1299 (Lung) | 4.89 µM | [7] |
| SHG-44 (Glioma) | 4.03 µM | [7] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM | [8] |
| Thiazole Derivatives (2a, 2e, 2f, 2h, 2i) | MDA-MB231 (Breast) | Significant Inhibition | [9] |
| HeLa (Cervical) | Significant Inhibition | [9] | |
| Bis-thiazole derivative | Tyrosinase Inhibition | 29.71 µM | [9] |
| Phthalimide-based thiazoles (4c, 4e, 4h) | Human Neutrophil Elastase | 12.98–16.62 µM | [9] |
| Compound 4 | MCF-7 (Breast) | 5.73 µM | [9] |
| MDA-MB-231 (Breast) | 12.15 µM | [9] | |
| Aminothiazole-paeonol derivative (13c) | AGS (Gastric) | 4.0 µM | [10] |
| HT-29 (Colorectal) | 4.4 µM | [10] | |
| HeLa (Cervical) | 5.8 µM | [10] | |
| Aminothiazole-paeonol derivative (13d) | AGS (Gastric) | 7.2 µM | [10] |
| HT-29 (Colorectal) | 11.2 µM | [10] | |
| HeLa (Cervical) | 13.8 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 2-aminothiazole precursor and for common biological assays used to evaluate the activity of these derivatives.
Synthesis of 2-Aminothiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thioamide.
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Thiourea
-
Water
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of water with gentle warming and stirring.[11]
-
Once the thiourea is completely dissolved, cool the solution to room temperature.
-
Slowly add 15.7 g (0.1 mol) of a 50% aqueous solution of chloroacetaldehyde dropwise over a period of 15 minutes with continuous stirring.[11]
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the crude 2-aminothiazole by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.
Biological Assay Protocols
The MTT assay is a colorimetric method used to assess cell viability and proliferation, and it is commonly employed to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottomed microtiter plates
-
2-Aminothiazole derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[15] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[15] Incubate the plate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[15]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a suitable software to determine the IC50 value.
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 or COX-2 enzyme solution
-
Tris-HCl buffer (pH 8.0)
-
Heme
-
Test compound (e.g., Meloxicam) and a reference inhibitor
-
Arachidonic acid solution
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) solution
-
96-well plate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the diluted test compound or a reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 10 µL of the solvent (e.g., DMSO).
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This assay is used to determine the affinity of a compound for dopamine receptors.
Materials:
-
Membrane preparation from cells or tissues expressing dopamine receptors.
-
Radiolabeled ligand (e.g., [³H]Spiperone).
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol).[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[11]
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI).[11]
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, the radiolabeled ligand, and either the test compound at various concentrations or the buffer (for total binding) or the unlabeled ligand (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters.[11]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]
-
Calculate the specific binding and determine the Ki or IC50 value of the test compound.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 2-aminothiazole derivatives are achieved through their interaction with specific biological pathways. This section provides a visual representation of some of these key pathways using the DOT language for Graphviz.
Meloxicam and the COX-2 Signaling Pathway
Meloxicam exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: Meloxicam inhibits the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.
Pramipexole and the Dopamine D2/D3 Receptor Signaling Pathway
Pramipexole is a dopamine agonist that preferentially binds to and activates D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase.
Caption: Pramipexole activates D2/D3 receptors, leading to the inhibition of adenylyl cyclase and downstream signaling.
Anticancer 2-Aminothiazole Derivatives and Apoptosis Induction
Many 2-aminothiazole derivatives with anticancer properties exert their effects by inducing apoptosis (programmed cell death) in cancer cells.
Caption: Anticancer 2-aminothiazole derivatives can inhibit target kinases, leading to the induction of apoptosis.
Conclusion
The 2-aminothiazole core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its early beginnings as a component of sulfonamide antibiotics to its current role in a diverse range of modern therapeutics, this heterocyclic moiety continues to be a rich source of inspiration for the design of novel drug candidates. The information presented in this technical guide, including the historical context, quantitative biological data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of 2-aminothiazole-based medicines. The continued exploration of this privileged structure holds significant promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to 4-Phenyl-1,3-thiazol-2-amine Compounds in Drug Discovery
The 4-phenyl-1,3-thiazol-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic potential of this versatile compound class for researchers, scientists, and drug development professionals. The inherent bioactivity of the 2-aminothiazole ring is evident in several commercially available drugs, highlighting its importance in modern drug discovery.
Diverse Biological Activities and Potency
Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following sections summarize the quantitative data from key studies, showcasing the potency and range of these compounds.
Anticancer Activity
The 4-phenyl-1,3-thiazol-2-amine scaffold is a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit critical cellular processes such as cell proliferation and microtubule dynamics, and to modulate the activity of key signaling proteins like Aurora kinases.[1][2] The cytotoxic effects have been evaluated against a variety of human cancer cell lines.
For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated as tubulin inhibitors.[1] Among them, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) emerged as a highly potent agent, demonstrating significant antiproliferative activity.[1] In another study, novel thiazole derivatives were synthesized from 4-phenylthiazol-2-amine and evaluated for their anticancer effects, with some compounds showing higher efficacy than the reference drug doxorubicin.[3] Furthermore, the scaffold has been instrumental in developing potent inhibitors of Aurora kinases A and B, which are crucial for mitotic progression.[2]
Table 1: Anticancer Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives
| Compound/Derivative | Target/Mechanism | Cell Line(s) | IC50/Ki Value | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin Polymerization Inhibitor | SGC-7901, MGC-803, BGC-823 | 0.36 - 0.86 µM | [1] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Pan-Aurora Kinase Inhibitor | Not specified | 8 nM (AURKA), 9.2 nM (AURKB) | [2] |
| Compound 9 (from Abdallah et al.) | Cytotoxic Agent | MCF-7, NCI-H460, SF-268 | Displayed higher efficiency than doxorubicin | [3] |
| Compound 14a (from Abdallah et al.) | Cytotoxic Agent | MCF-7, NCI-H460, SF-268 | Displayed higher efficiency than doxorubicin | [3] |
| Compound 4c (from a study on phenylthiazole derivatives) | Cytotoxic Agent | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | [4] |
| Compound 4d (from the same study) | Cytotoxic Agent | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM | [4] |
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. The 4-phenyl-1,3-thiazol-2-amine framework has proven to be a valuable starting point for the development of potent antibacterial and antifungal agents.[5][6][7] Various derivatives have been synthesized and screened against a panel of pathogenic microbes.
One study detailed the synthesis of s-triazine derivatives incorporating the 4-phenylthiazol-2-amine moiety, which showed significant antibacterial activity.[6] These trisubstituted compounds demonstrated considerably lower Minimum Inhibitory Concentration (MIC) values compared to their disubstituted precursors, emphasizing the importance of the bulky thiazole group for activity.[6] Other research has focused on the synthesis of Schiff bases and other derivatives, which have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][8]
Table 2: Antimicrobial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives
| Compound/Derivative | Target Organism(s) | MIC Value (µg/mL) | Reference |
| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella aerogenes | 4 - 64 | [6] |
| 4-phenylthiazol-2-amine | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Not specified, showed activity | [7] |
| 4-phenylthiazol-2-amine | Candida albicans, Aspergillus niger, Candida krusei | Not specified, showed activity | [7] |
| 4-(Indol-3-yl)thiazole-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.06 - 1.88 mg/mL | [9] |
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease for which current therapies suffer from high toxicity and difficult administration routes. Research into new, safer, and more effective treatments is critical. A study exploring 4-phenyl-1,3-thiazol-2-amines as potential antileishmanial agents found that several compounds exhibited significant activity against the promastigote forms of Leishmania amazonensis.[10][11] These compounds also showed favorable selectivity indexes when tested against mammalian cell lines, suggesting a promising therapeutic window.[10][11]
Table 3: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives
| Compound Number | Target Organism | IC50 (µM) | Selectivity Index (SI) vs. Vero cells | Reference |
| Compound 6 | Leishmania amazonensis (promastigotes) | 20.78 | 5.69 | [10][11] |
| Compound 3 | Leishmania amazonensis (promastigotes) | 46.63 | 26.11 | [10][11] |
| Compound 4 | Leishmania amazonensis (promastigotes) | 53.12 | 4.80 | [10][11] |
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-phenyl-1,3-thiazol-2-amine scaffold has been successfully employed to design potent inhibitors of various kinases. For example, derivatives of this scaffold have been identified as inhibitors of Rho-associated kinases (ROCK), which are attractive targets for cardiovascular diseases and cancer.[12] Additionally, as mentioned previously, this core structure is central to the development of Aurora kinase inhibitors for cancer therapy.[2]
Table 4: Kinase Inhibitory Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
| Compound 4v (4-aryl-5-aminomethyl-thiazole-2-amine derivative) | ROCK II | 20 nM | [12] |
| CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) | Aurora A / Aurora B | 8.0 nM / 9.2 nM (Ki) | [2] |
Experimental Protocols and Methodologies
The discovery and development of 4-phenyl-1,3-thiazol-2-amine derivatives involve standardized chemical synthesis and a battery of biological assays to determine their efficacy and mechanism of action.
General Synthesis: Hantzsch Thiazole Synthesis
A prevalent and versatile method for synthesizing the 4-phenyl-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea.
Detailed Protocol:
-
Reactant Preparation: An appropriate α-haloketone, such as 2-bromo-1-phenylethanone, is dissolved in a suitable solvent, typically ethanol.
-
Addition of Thiourea: Thiourea is added to the solution.
-
Reaction Condition: The mixture is refluxed for a specified period, often monitored by thin-layer chromatography (TLC) to track the reaction's progress.[13]
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by adding a base or by concentrating the solvent.
-
Purification: The crude product is collected by filtration and purified, usually by recrystallization from a suitable solvent like ethanol, to yield the final 4-phenylthiazol-2-amine.[7]
Caption: General workflow for Hantzsch thiazole synthesis.
In Vitro Anticancer Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Detailed Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 8,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The synthesized compounds, dissolved in a solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.[14]
-
Incubation: The plates are incubated for a period that allows for drug action, typically 24 to 48 hours.[4][14]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Dilution Method
The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Nutrient Broth).
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well plate or a series of test tubes to create a range of concentrations.
-
Inoculation: Each well or tube is inoculated with the microbial suspension. Positive (broth + microbes) and negative (broth only) controls are included.
-
Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 4-phenyl-1,3-thiazol-2-amine derivatives are rooted in their ability to modulate specific biological pathways. A key example in oncology is the inhibition of Aurora kinases.
Aurora Kinase Inhibition Pathway
Aurora kinases (A and B) are essential serine/threonine kinases that regulate multiple stages of mitosis. Their overexpression in many cancers makes them attractive therapeutic targets. Inhibitors based on the 4-phenyl-1,3-thiazol-2-amine scaffold can bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates like histone H3. This disruption of kinase activity leads to mitotic failure, characterized by defects in chromosome alignment and segregation. Ultimately, this can trigger polyploidy and induce apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.[2]
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jocpr.com [jocpr.com]
- 14. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Synthesis Protocol for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring system.[1][2][3]
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals.[1][4] The 2-aminothiazole scaffold, in particular, is a privileged structure known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a dichlorophenyl moiety on the thiazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for further investigation in drug development programs.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of these compounds.[1][3][4] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] This protocol details the synthesis of this compound via the reaction of 2-chloro-1-(3,4-dichlorophenyl)ethanone with thiourea.
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the 2-chloro-1-(3,4-dichlorophenyl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 2-amino-4-(3,4-dichlorophenyl)thiazole ring.
Experimental Protocol
Materials:
-
2-Chloro-1-(3,4-dichlorophenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
-
Instrumentation for characterization (NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-1-(3,4-dichlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1-1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Filtration: Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture or chloroform/hexane, to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant 1 | 2-Chloro-1-(3,4-dichlorophenyl)ethanone |
| Reactant 2 | Thiourea |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Product Yield | 75-85% (typical) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Molecular Formula | C₉H₆Cl₂N₂S |
| Molecular Weight | 245.13 g/mol |
Visualizations
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis of the target compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole derivatives, a crucial scaffold in medicinal chemistry. The methodologies outlined below leverage the classic Hantzsch thiazole synthesis in efficient one-pot procedures, offering advantages in terms of operational simplicity, time, and resource management.
Introduction
2-Aminothiazoles are a prominent class of heterocyclic compounds widely found in numerous natural products and synthetic pharmaceuticals.[1][2] This structural motif is a key component in drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea derivative, remains one of the most fundamental and widely used methods for constructing the 2-aminothiazole core.[1][2]
Modern synthetic strategies have focused on developing one-pot procedures that avoid the isolation of lachrymatory and toxic α-haloketone intermediates.[4] These methods typically involve the in situ generation of the α-haloketone from a ketone and a halogen source, followed by immediate reaction with thiourea. This approach enhances the efficiency and safety of the synthesis. This document details several such one-pot protocols, utilizing different catalysts and reaction conditions.
General Reaction Scheme
The one-pot synthesis of 2-aminothiazole derivatives generally proceeds via a tandem reaction involving the initial α-halogenation of a ketone followed by a cyclocondensation reaction with a thiourea derivative.
Caption: General workflow for the one-pot synthesis of 2-aminothiazoles.
Methodologies and Experimental Data
Several effective one-pot methods for the synthesis of 2-aminothiazoles have been reported, each with its own set of advantages. The choice of method may depend on the specific substrates, desired reaction conditions (e.g., catalyst, solvent, temperature), and scalability.
Method 1: Copper(II) Bromide Mediated Synthesis
This method utilizes the readily available and inexpensive Copper(II) bromide as both the bromine source for the in situ α-bromination of aromatic methyl ketones and as a Lewis acid catalyst to promote the subsequent cyclization with thiourea or N-substituted thioureas.[1]
Table 1: Synthesis of 2-Aminothiazole Derivatives using CuBr₂ [1]
| Entry | Aromatic Ketone | Thiourea Derivative | Product | Yield (%) |
| 1 | Acetophenone | Thiourea | 4-Phenylthiazol-2-amine | 85 |
| 2 | 4-Methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 3 | 4-Benzyloxyacetophenone | Thiourea | 4-(4-(Benzyloxy)phenyl)thiazol-2-amine | 88 |
| 4 | 4-Fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 82 |
| 5 | 4-Phenylacetophenone | Thiourea | 4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine | 78 |
| 6 | 2-Acetylnaphthalene | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
| 7 | Acetophenone | N-Methylthiourea | N-Methyl-4-phenylthiazol-2-amine | 88 |
| 8 | Acetophenone | N-Allylthiourea | N-Allyl-4-phenylthiazol-2-amine | 85 |
| 9 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 86 |
Method 2: Lactic Acid-Mediated Green Synthesis
This protocol employs environmentally benign and biodegradable lactic acid as both a catalyst and a solvent.[5] The reaction proceeds rapidly at elevated temperatures with N-bromosuccinimide (NBS) as the bromine source.[5]
Table 2: Lactic Acid-Mediated Synthesis of 2-Aminothiazoles [5]
| Entry | Aralkyl Ketone | Product | Time (min) | Yield (%) |
| 1 | 1-(4-Bromophenyl)ethanone | 4-(4-Bromophenyl)thiazol-2-amine | 10 | 94 |
| 2 | 1-(4-Chlorophenyl)ethanone | 4-(4-Chlorophenyl)thiazol-2-amine | 10 | 92 |
| 3 | 1-(4-Fluorophenyl)ethanone | 4-(4-Fluorophenyl)thiazol-2-amine | 10 | 90 |
| 4 | 1-Phenylethanone | 4-Phenylthiazol-2-amine | 12 | 88 |
| 5 | 1-(p-Tolyl)ethanone | 4-(p-Tolyl)thiazol-2-amine | 12 | 86 |
| 6 | 1-(4-Methoxyphenyl)ethanone | 4-(4-Methoxyphenyl)thiazol-2-amine | 12 | 84 |
| 7 | 1-(4-Nitrophenyl)ethanone | 4-(4-Nitrophenyl)thiazol-2-amine | 15 | 53 |
| 8 | 1-(3-Nitrophenyl)ethanone | 4-(3-Nitrophenyl)thiazol-2-amine | 15 | 46 |
Method 3: Catalyst-Free Synthesis in THF
An efficient and rapid catalyst-free protocol has been developed for the synthesis of 2-aminothiazoles in tetrahydrofuran (THF) at room temperature.[6] This method starts directly from phenacyl bromides and thiourea.
Table 3: Catalyst-Free Synthesis of 2-Aminothiazoles in THF [6]
| Entry | Phenacyl Bromide | Thiourea Derivative | Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | Thiourea | 4-Phenylthiazol-2-amine | 98 |
| 2 | 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | 4-(4-Bromophenyl)thiazol-2-amine | 96 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 4-(4-Chlorophenyl)thiazol-2-amine | 95 |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 4-(4-Nitrophenyl)thiazol-2-amine | 92 |
| 5 | 2-Bromo-1-(p-tolyl)ethanone | Thiourea | 4-(p-Tolyl)thiazol-2-amine | 94 |
| 6 | 2-Bromo-1-phenylethanone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 96 |
| 7 | 2-Bromo-1-(4-bromophenyl)ethanone | N-Phenylthiourea | 4-(4-Bromophenyl)-N-phenylthiazol-2-amine | 94 |
Experimental Protocols
Protocol 1: General Procedure for Copper(II) Bromide Mediated Synthesis of 2-Aminothiazole Derivatives[1]
Caption: Experimental workflow for CuBr₂ mediated synthesis.
-
Reaction Setup: In a round-bottom flask, combine the aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in ethanol (10 mL).
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
Protocol 2: General Procedure for Lactic Acid-Mediated Synthesis of 2-Aminothiazole Derivatives[5]
-
Reaction Setup: In a 100-mL 3-necked round-bottom flask, add the aralkyl ketone (25.0 mmol) and lactic acid (20 mL).
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (25.0 mmol) portion-wise over 5 minutes. After the addition is complete, add thiourea (25.0 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C. The reaction is typically complete within 10-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralization and Filtration: Neutralize the mixture with a suitable base. The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization.
Protocol 3: General Procedure for Catalyst-Free Synthesis of 2-Aminothiazole Derivatives in THF[6]
-
Reaction Setup: Dissolve the appropriate phenacyl bromide (1.0 mmol) and thiourea or substituted thiourea (1.0 mmol) in tetrahydrofuran (THF) (10 mL) in a round-bottom flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the precipitated product is collected by filtration.
-
Purification: The collected solid is typically of high purity and often does not require further purification. If needed, wash the solid with a small amount of cold THF.
Conclusion
The one-pot synthesis of 2-aminothiazole derivatives represents a significant advancement over classical multi-step procedures. The methods presented here offer a range of options, from using inexpensive metal catalysts like CuBr₂ to employing green, biodegradable solvent-catalyst systems like lactic acid, and even performing the reaction under catalyst-free conditions. These protocols provide efficient, rapid, and often high-yielding routes to a diverse array of 2-aminothiazole derivatives, which are of significant interest to researchers in medicinal chemistry and drug development. The choice of a specific protocol will depend on the available starting materials, desired scale, and environmental considerations.
References
Application Note: Spectroscopic Characterization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a key intermediate in pharmaceutical and agrochemical research.[1] The protocols outlined herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity of the compound. This guide is intended to assist researchers in the unambiguous identification and characterization of this and structurally related thiazole derivatives.
Introduction
This compound is a versatile heterocyclic compound with applications in the synthesis of various bioactive molecules.[1] Thiazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation is a critical step in the discovery and development of novel therapeutic agents and agrochemicals. This application note presents standardized methods for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₉H₆Cl₂N₂S Molecular Weight: 245.13 g/mol [2] CAS Number: 39893-80-6[1]
Predicted Spectroscopic Data
While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H |
| ~7.60 | dd | 1H | Ar-H |
| ~7.50 | d | 1H | Ar-H |
| ~7.20 | s | 2H | -NH₂ |
| ~6.80 | s | 1H | Thiazole C5-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Thiazole C2 |
| ~149.0 | Thiazole C4 |
| ~135.0 | Ar-C |
| ~131.5 | Ar-C |
| ~131.0 | Ar-C |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~105.0 | Thiazole C5 |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 244/246/248 | [M]⁺ isotopic cluster for two chlorine atoms |
| 245/247/249 | [M+H]⁺ isotopic cluster for two chlorine atoms |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation:
-
Mass Spectrometer (e.g., Electrospray Ionization - ESI, or other suitable ionization methods)
-
HPLC or direct infusion system
-
Solvent system (e.g., acetonitrile/water with 0.1% formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence of two chlorine atoms (a characteristic M, M+2, M+4 pattern).
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to further support the proposed structure.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
The protocols described in this application note provide a comprehensive framework for the unambiguous characterization of this compound using NMR and Mass Spectrometry. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and agrochemical science.
References
Application Note: FT-IR Spectral Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectral analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry. It includes predicted vibrational frequencies, a comprehensive experimental protocol for acquiring the FT-IR spectrum, and a workflow for the analysis process.
Introduction
This compound is a heterocyclic compound featuring a dichlorinated phenyl ring attached to a 2-aminothiazole core. Thiazole derivatives are known for their wide range of pharmacological activities, making them important scaffolds in drug discovery. FT-IR spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation and quality control of novel chemical entities by identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. This note details the expected FT-IR spectral features of the title compound and provides a standardized protocol for its analysis.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3150 - 3050 | Medium-Weak | Aromatic C-H stretching | Dichlorophenyl Ring |
| ~1630 | Strong | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1610 - 1450 | Medium-Strong, Sharp | C=C and C=N stretching | Aromatic & Thiazole Rings |
| 1550 - 1470 | Medium | Thiazole ring skeletal vibrations | Thiazole Ring |
| ~1250 | Medium | C-N stretching | Amine Group |
| 1100 - 1000 | Strong | C-Cl stretching | Dichlorophenyl Ring |
| ~880 - 800 | Strong | C-H out-of-plane bending (aromatic) | 1,2,4-Trisubstituted Benzene |
| ~700 - 600 | Medium | C-S stretching | Thiazole Ring |
Note: The exact peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions.
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
ATR accessory with a suitable crystal (e.g., diamond or germanium).
-
Solid sample of this compound.
-
Spatula and cleaning solvent (e.g., isopropanol).
-
Lint-free wipes.
2. Sample Preparation
-
Ensure the ATR crystal surface is impeccably clean. Clean with isopropanol and a soft, lint-free tissue, then allow it to dry completely.
-
Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
3. Data Acquisition
-
Background Scan: With the clean, empty ATR crystal in position, collect a background spectrum. This will account for the absorbance from the atmosphere (CO₂ and H₂O) and the instrument itself.
-
Instrument Parameters: Set the following data acquisition parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (to improve the signal-to-noise ratio)
-
-
Sample Scan: With the prepared sample under pressure on the ATR crystal, collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Acquisition Processing:
-
ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.
-
Baseline Correction: If necessary, perform a baseline correction to ensure the spectral baseline is flat.
-
Peak Picking: Identify and label the wavenumbers of the significant absorption bands.
-
4. Data Analysis and Interpretation
-
Compare the experimentally obtained peak positions with the predicted vibrational frequencies in the provided table and standard FT-IR correlation charts.
-
Assign the observed absorption bands to the specific functional groups and vibrational modes of the this compound molecule.
-
The presence of characteristic peaks for the primary amine, dichlorophenyl ring, and thiazole moiety will confirm the structure of the compound.
Workflow for FT-IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR spectroscopic analysis.
Conclusion
The structural confirmation of this compound can be effectively achieved using FT-IR spectroscopy. The key vibrational bands to be identified include the N-H stretches of the primary amine, the aromatic C-H and C-Cl stretches of the dichlorophenyl ring, and the characteristic skeletal vibrations of the thiazole ring. By following the detailed experimental protocol and analysis workflow provided, researchers can confidently obtain and interpret the FT-IR spectrum of this and structurally related compounds.
Application Notes and Protocols for High-Throughput Screening of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize the biological activity of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Therefore, the following protocols are presented within the context of identifying novel kinase inhibitors, using a hypothetical target kinase for illustrative purposes. High-throughput screening is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads.[1]
The described workflow encompasses a primary biochemical screen to detect enzymatic inhibition, a secondary binding assay to confirm direct target engagement, and a cell-based viability assay to assess compound cytotoxicity and determine a therapeutic window.
Primary High-Throughput Screen: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for monitoring enzyme activity in a high-throughput format, making them ideal for primary screening of kinase inhibitors.[2] This assay quantifies the phosphorylation of a substrate peptide by the target kinase.
Assay Principle: The assay utilizes a long-lifetime terbium (Tb) cryptate as a FRET donor, conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate. The substrate peptide is labeled with a suitable FRET acceptor, such as fluorescein. When the kinase phosphorylates the substrate, the binding of the Tb-labeled antibody brings the donor and acceptor fluorophores into close proximity, allowing for energy transfer and resulting in a specific FRET signal.[3] A potential inhibitor will prevent this phosphorylation, leading to a reduction in the TR-FRET signal.
Detailed Experimental Protocol: TR-FRET Kinase Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Target Serine/Threonine Kinase
-
Fluorescein-labeled substrate peptide
-
Adenosine Triphosphate (ATP)
-
Terbium-labeled anti-phospho-substrate antibody
-
Test Compound: this compound
-
Positive Control: Staurosporine
-
Negative Control: Dimethyl Sulfoxide (DMSO)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop & Detect Buffer: Kinase Assay Buffer supplemented with 20 mM EDTA and the optimized concentration of Tb-labeled antibody
-
Plates: 384-well, low-volume, black, non-binding surface
-
Instrumentation: TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of test compounds, positive controls, or DMSO into the wells of a 384-well assay plate.
-
Kinase Addition: Dispense 5 µL of the target kinase diluted to its optimal concentration in Kinase Assay Buffer into all wells.
-
Compound-Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution (containing fluorescein-labeled substrate and ATP at the pre-determined Km concentration) in Kinase Assay Buffer to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of Stop & Detect Buffer to each well. This will chelate the Mg²⁺ ions, stopping the kinase reaction, and simultaneously deliver the detection antibody.
-
Detection Incubation: Incubate for 60 minutes at room temperature, ensuring the plate is protected from light.
-
Data Acquisition: Measure the time-resolved fluorescence at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) emission wavelengths using a compatible plate reader. The TR-FRET ratio is calculated to determine the extent of inhibition.[2]
Secondary Hit Confirmation: AlphaLISA Binding Assay
To confirm that active compounds from the primary screen directly bind to the target kinase, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) binding assay can be employed.[4] This technology is highly sensitive and suitable for detecting biomolecular interactions.
Assay Principle: This assay format relies on the interaction between a tagged kinase and a biotinylated probe that also binds to the kinase. Streptavidin-coated Donor beads bind the biotinylated probe, while Acceptor beads conjugated with an anti-tag antibody bind the kinase. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which travels to the Acceptor beads, initiating a chemiluminescent emission at 615 nm.[5] A compound that binds to the kinase and competes with the probe will disrupt this interaction, causing a decrease in the AlphaLISA signal.
Detailed Experimental Protocol: AlphaLISA Binding Assay
This protocol is designed for a 384-well plate format.
Materials:
-
His-tagged Target Kinase
-
Biotinylated ATP-competitive probe
-
Streptavidin-coated Donor Beads
-
Anti-His conjugated Acceptor Beads
-
Test Compound: this compound
-
Negative Control: DMSO
-
AlphaLISA Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA)
-
Plates: 384-well, white, opaque ProxiPlate
-
Instrumentation: AlphaLISA-compatible plate reader
Procedure:
-
Compound Dispensing: Add 2 µL of serially diluted test compound or DMSO to the wells of the 384-well plate.
-
Kinase and Probe Addition: Dispense 4 µL of a mixture containing the His-tagged kinase and the biotinylated probe in AlphaLISA Assay Buffer into each well.
-
Binding Incubation: Incubate the plate for 30 minutes at room temperature.
-
Bead Addition: In subdued light, add 4 µL of a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads in AlphaLISA Assay Buffer to all wells.[4]
-
Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader, measuring the chemiluminescent signal at 615 nm.
Cytotoxicity Assessment: Luminescent Cell Viability Assay
A critical step in hit validation is to assess whether the observed activity is due to specific inhibition of the target or a result of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for this purpose.[6][7]
Assay Principle: This homogeneous assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. The luciferase uses ATP from lysed cells to catalyze the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[6][8]
Detailed Experimental Protocol: CellTiter-Glo® Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Relevant human cell line (e.g., a cancer cell line known to rely on the target kinase pathway)
-
Complete Cell Culture Medium
-
Test Compound: this compound
-
Positive Control: Doxorubicin
-
Negative Control: DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plates: 384-well, solid white, tissue culture-treated plates
-
Instrumentation: Luminometer plate reader
Procedure:
-
Cell Seeding: Dispense 40 µL of a cell suspension (e.g., 2,000 cells/well) in complete culture medium into each well of a 384-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 10 µL of the serially diluted test compound or controls to the wells.
-
Incubation: Return the plate to the incubator for a 72-hour incubation period.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. The CellTiter-Glo® Reagent should also be brought to room temperature.
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Presentation
Quantitative data from the HTS campaign should be organized into tables for straightforward analysis and comparison of compound performance.
Table 1: Representative HTS Data for this compound
| Compound | Target Kinase IC₅₀ (µM) (TR-FRET) | Off-Target Kinase A IC₅₀ (µM) | Off-Target Kinase B IC₅₀ (µM) | Cell Viability CC₅₀ (µM) (CellTiter-Glo®) | Selectivity Index (CC₅₀ / Target IC₅₀) |
| This compound | 0.18 | 4.2 | > 50 | 36 | 200 |
| Staurosporine (Control) | 0.009 | 0.015 | 0.011 | 0.45 | 50 |
Table 2: Representative Hit Confirmation Data
| Compound | Target Kinase Binding Kᵢ (µM) (AlphaLISA) |
| This compound | 0.22 |
| Known Binder (Control) | 0.04 |
Visualizations
Signaling Pathway
Caption: A representative kinase signaling cascade (e.g., MAPK pathway).
Experimental Workflow: Primary HTS
Caption: Workflow for the primary TR-FRET kinase inhibition screen.
Logical Relationship: Hit Validation Workflow
Caption: Logical workflow for hit identification and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. dcreport.org [dcreport.org]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. news-medical.net [news-medical.net]
- 8. promega.com [promega.com]
Cell-based Assay Development for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, hereafter referred to as DCT-TA, is a novel small molecule with potential therapeutic applications. This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of DCT-TA. The protocols outlined herein are designed to assess its cytotoxic and pro-apoptotic effects, as well as to elucidate its putative mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in non-small cell lung cancer (NSCLC).[1][2]
Hypothetical Signaling Pathway: EGFR Inhibition by DCT-TA
We hypothesize that DCT-TA exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of EGFR. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2][3] These pathways are crucial for cell cycle progression and survival. By inhibiting EGFR, DCT-TA is expected to block these downstream signals, leading to cell cycle arrest and apoptosis.
Section 1: Cell Viability and Cytotoxicity Assays
To determine the effect of DCT-TA on cell viability, two common colorimetric assays are recommended: the MTT and MTS assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]
Data Presentation: IC50 of DCT-TA on A549 Cells
The half-maximal inhibitory concentration (IC50) of DCT-TA on the human non-small cell lung cancer cell line A549 was determined after 48 hours of treatment.
| Assay Type | IC50 (µM) |
| MTT Assay | 12.5 |
| MTS Assay | 11.8 |
Experimental Protocols
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][6]
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
DCT-TA stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DCT-TA in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of DCT-TA. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The MTS assay is a "one-step" alternative where the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[3][4]
Materials:
-
A549 cells
-
Complete culture medium
-
DCT-TA stock solution (in DMSO)
-
MTS reagent
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed A549 cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of DCT-TA as described above.
-
Incubation: Incubate the plate for 48 hours.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.[3][8]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[3][8]
-
Absorbance Measurement: Record the absorbance at a wavelength between 490-500 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Section 2: Apoptosis Assays
To investigate whether the observed cytotoxicity of DCT-TA is due to the induction of apoptosis, two key assays are proposed: Annexin V/Propidium Iodide (PI) staining for flow cytometry and a Caspase-3/7 activity assay.
Data Presentation: Apoptosis Induction by DCT-TA
A549 cells were treated with DCT-TA at its IC50 concentration (12 µM) for 24 hours.
| Assay | Parameter | Result |
| Annexin V/PI | % Apoptotic Cells (Annexin V+/PI-) | 35.2% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 15.8% | |
| Caspase-3/7 Activity | Fold Increase vs. Control | 4.2 |
Experimental Protocols
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9]
Materials:
-
A549 cells
-
DCT-TA
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed A549 cells and treat with DCT-TA at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[2]
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1]
Materials:
-
A549 cells
-
DCT-TA
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Treatment: Seed A549 cells in a white-walled 96-well plate and treat with DCT-TA for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[11]
-
Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.
Section 3: Cell Cycle Analysis
To determine if DCT-TA induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide (PI) staining is performed.
Data Presentation: Effect of DCT-TA on Cell Cycle Distribution
A549 cells were treated with DCT-TA at its IC50 concentration (12 µM) for 24 hours.
| Cell Cycle Phase | % of Cells (Control) | % of Cells (DCT-TA Treated) |
| G0/G1 | 55.3% | 72.1% |
| S | 30.1% | 15.4% |
| G2/M | 14.6% | 12.5% |
Experimental Protocol
Materials:
-
A549 cells
-
DCT-TA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat A549 cells with DCT-TA for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[12] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Target Engagement and Downstream Signaling
To confirm the hypothetical mechanism of action, Western blot analysis is used to assess the phosphorylation status of EGFR and key downstream signaling proteins.
Data Presentation: Inhibition of EGFR Pathway Signaling by DCT-TA
A549 cells were treated with DCT-TA (12 µM) for 6 hours. Protein expression levels were quantified by densitometry and normalized to total protein levels.
| Protein | Change in Phosphorylation |
| p-EGFR (Tyr1068) | Decreased |
| p-AKT (Ser473) | Decreased |
| p-ERK1/2 (Thr202/Tyr204) | Decreased |
Experimental Protocol: Western Blotting
Materials:
-
A549 cells
-
DCT-TA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with DCT-TA, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and target-specific signaling pathways, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. The presented data, while hypothetical, illustrates the expected outcomes for a compound with anti-proliferative and pro-apoptotic activities mediated through EGFR inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 6. benchchem.com [benchchem.com]
- 7. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melanoma - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine belongs to the broader class of 4-aryl-thiazol-2-amines, which have garnered significant interest in medicinal chemistry as a scaffold for the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-aryl-thiazol-2-amine core structure has been identified as a privileged scaffold that can be decorated with various substituents to achieve potent and selective inhibition of specific kinases.
This document provides detailed application notes and protocols for the potential use of this compound in kinase activity assays. While specific experimental data for this exact compound is limited in the public domain, this guide leverages data from structurally related analogs to provide a framework for its investigation as a kinase inhibitor, with a particular focus on Rho-associated kinase (ROCK) and Kinase Insert Domain Receptor (KDR/VEGFR-2), which have been identified as potential targets for this compound class.
Disclaimer: The quantitative data and specific assay conditions provided herein are based on published results for structurally related 4-aryl-thiazol-2-amine derivatives. The kinase inhibitory activity and optimal assay parameters for this compound must be determined experimentally.
Potential Kinase Targets and Biological Relevance
Derivatives of 4-aryl-thiazol-2-amine have shown inhibitory activity against several important kinases:
-
Rho-associated kinase (ROCK): ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in cell adhesion, motility, and contraction.[1] Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.
-
Kinase Insert Domain Receptor (KDR/VEGFR-2): KDR is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[2] Inhibition of KDR is a well-established strategy in cancer therapy to block tumor growth and metastasis.
-
Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells and is a target for inflammatory and autoimmune diseases.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds
The following tables summarize the kinase inhibitory activity of various 4-aryl-thiazol-2-amine derivatives to provide a reference for the potential potency of this compound.
Table 1: ROCK II Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives [3]
| Compound ID | Aryl Group | R1 | R2 | IC50 (µM) |
| 4a | 3-Pyridinyl | 4-Methylbenzoyl | Morpholinomethyl | 0.96 |
| 4b | 3-Pyridinyl | 4-Methoxybenzoyl | Morpholinomethyl | 1.56 |
| 4c | 3-Pyridinyl | 4-Chlorobenzoyl | Morpholinomethyl | 1.02 |
| 4d | 3-Pyridinyl | 4-Trifluoromethylbenzoyl | Morpholinomethyl | 0.87 |
| 4v | 4-Pyridinyl | 1,4-Benzodioxan-2-carbonyl | (4-methylpiperazin-1-yl)methyl | 0.02 |
Data from a study on 4-aryl-5-aminomethyl-thiazole-2-amines, which are derivatives of the core scaffold.
Table 2: KDR Kinase Inhibitory Activity of N-(1,3-thiazol-2-yl)pyridin-2-amine Derivatives [2]
| Compound ID | Structure | KDR IC50 (nM) |
| Analog 1 | N-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-amine | 100 |
| Analog 2 | N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)pyridin-2-amine | 50 |
| Analog 3 | N-(4-(3-chlorophenyl)-1,3-thiazol-2-yl)pyridin-2-amine | 75 |
Data from a study on N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, highlighting the impact of the aryl substituent on KDR inhibition.
Experimental Protocols
The following are detailed protocols for biochemical kinase assays that can be adapted to evaluate the inhibitory activity of this compound.
Protocol 1: In Vitro ROCK II Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from a method used to screen 4-aryl-thiazole-2-amine derivatives and measures the phosphorylation of a substrate by ROCK II.[3]
Materials:
-
Recombinant human ROCK II enzyme
-
Myosin Light Chain (MLC) substrate
-
Anti-phospho-MLC antibody (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound (test compound)
-
Positive control inhibitor (e.g., Y-27632)
-
96-well microtiter plates (high-binding)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of MLC substrate (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 25 µL of the diluted compound or vehicle (DMSO) to the wells. Add 25 µL of the positive control to designated wells.
-
Enzyme Addition: Add 25 µL of ROCK II enzyme (e.g., 50 ng/well) in assay buffer to all wells except the negative control.
-
Initiation of Reaction: Add 25 µL of ATP solution (e.g., 100 µM in assay buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add 100 µL of anti-phospho-MLC antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro KDR (VEGFR-2) Kinase Inhibition Assay (Luminescence-based)
This is a general protocol for a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human KDR (VEGFR-2) kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO).
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing KDR kinase and the Poly(Glu, Tyr) substrate in kinase assay buffer.
-
Initiation of Reaction: Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be close to the Km value for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
References
- 1. 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in Cancer Cell Lines
Disclaimer: As of the current date, specific experimental data on the application of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in cancer cell lines is not available in the public domain. The following application notes and protocols are presented as a representative template based on the activities of structurally similar 2-aminothiazole derivatives that have demonstrated anticancer properties. These notes are intended for research and drug development professionals and should be adapted and validated for the specific compound of interest.
Introduction
Substituted 2-aminothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several derivatives have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest. This document provides a hypothetical application framework for investigating the potential anticancer effects of this compound.
Hypothesized Mechanism of Action
Based on the activity of related compounds, this compound may exhibit anticancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. The proposed mechanism involves the inhibition of key cellular processes required for cancer cell proliferation.
Application Notes and Protocols for the Crystallization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound of interest in pharmaceutical research. The following methods are based on established techniques for the crystallization of aromatic amines and thiazole derivatives.
Introduction to Crystallization
Crystallization is a critical purification technique in chemical and pharmaceutical sciences, pivotal for obtaining high-purity solid compounds. The process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A successful crystallization yields a crystalline solid with a well-defined structure, which is essential for analytical characterization and for ensuring the quality and stability of active pharmaceutical ingredients (APIs).
The choice of crystallization method and solvent system is paramount and is often determined empirically. For this compound, several methods can be employed, including slow cooling, solvent-antisolvent addition, and vapor diffusion.
General Workflow for Crystallization
The overall process for crystallizing this compound can be visualized as a series of sequential steps, each influencing the final crystal quality and yield.
Caption: General workflow for the recrystallization of this compound.
Recommended Crystallization Protocols
Based on the chemical nature of this compound and successful crystallization of analogous compounds, the following protocols are recommended.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method, relying on the decreased solubility of the compound in a single solvent at lower temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable solvents include ethanol, methanol, or tetrahydrofuran (THF).[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent-Antisolvent Recrystallization
This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), and both solvents are miscible. A chloroform/hexane mixture has been successfully used for a similar compound.[3][4]
Experimental Protocol:
-
Dissolution: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., chloroform or THF) at room temperature.
-
Antisolvent Addition: Slowly add an antisolvent (e.g., hexane or water) dropwise to the stirred solution until the solution becomes slightly turbid.
-
Crystallization: If turbidity persists, add a few drops of the solvent until the solution becomes clear again. Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent/antisolvent mixture for washing.
Protocol 3: Slow Evaporation
This technique is particularly useful for obtaining high-quality crystals suitable for X-ray diffraction.[2]
Experimental Protocol:
-
Solution Preparation: Dissolve the compound in a suitable solvent, such as 2-butanone or THF, at room temperature.[2] The solution should be clear and not supersaturated.
-
Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the container in a vibration-free location. Crystals will form as the solvent evaporates and the solution becomes supersaturated.
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the mother liquor or by careful filtration.
Protocol 4: Vapor Diffusion
This method is ideal for small quantities of material and often yields high-quality single crystals.[5]
Experimental Protocol:
-
Setup: Dissolve the compound in a small amount of a "good" solvent (e.g., chloroform) in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a small amount of a volatile "poor" solvent (antisolvent, e.g., hexane).
-
Diffusion: The more volatile antisolvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.
-
Crystal Growth and Isolation: Allow the system to stand undisturbed until crystals form. Isolate the crystals as described in Protocol 3.
Data Presentation: Potential Solvent Systems
The choice of solvent is critical for successful crystallization. The following table summarizes potential solvent systems for the crystallization of this compound.
| Crystallization Method | Solvent(s) (Good Solvent) | Antisolvent(s) (Poor Solvent) | Reference Compounds |
| Single-Solvent Recrystallization | Ethanol, Methanol | N/A | Other thiazole derivatives[1] |
| Single-Solvent Recrystallization | Tetrahydrofuran (THF) | N/A | A related thiazole derivative[2] |
| Solvent-Antisolvent | Chloroform | Hexane | N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine[3][4] |
| Solvent-Antisolvent | Ethanol | Water | General for heterocyclic nitriles[6] |
| Slow Evaporation | 2-Butanone | N/A | A related thiazole derivative[2] |
| Vapor Diffusion | Chloroform | Hexane | General principle[5] |
Factors Influencing Crystallization
The success of crystallization is influenced by several interconnected factors. Understanding these relationships can aid in troubleshooting and optimizing the process.
Caption: Logical relationships between key factors affecting the outcome of crystallization.
Disclaimer: These protocols are intended as a guide and may require optimization for specific batches of this compound. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding with larger quantities. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. benchchem.com [benchchem.com]
Application Note: Purity Determination of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine using a Stability-Indicating Reversed-Phase HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole and a dichlorophenyl moiety. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. The presence of impurities, arising from synthesis, degradation, or storage, can significantly impact the pharmacological and toxicological profile. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity analysis due to its high resolution and sensitivity.[1] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and its related substances.
Method Principle The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities.[2][3] A gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic solvent ensures efficient separation of compounds with varying polarities. The amine functional group on the thiazole ring is protonated under acidic conditions, which helps to achieve sharp, symmetrical peaks.[4] UV detection is employed for quantification, as the aromatic and heterocyclic rings exhibit strong absorbance.[2] A wavelength of 254 nm is a suitable starting point for detection.[3]
Recommended Analytical HPLC Method
The following section details the optimized chromatographic conditions for the purity analysis.
1.1. Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30% B to 90% B over 20 minutes; hold for 5 min; return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
1.2. System Suitability Criteria
To ensure the validity of the analytical results, the chromatographic system must meet the following criteria before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of the standard solution |
Experimental Protocol
This section provides a detailed methodology for performing the purity analysis.
2.1. Reagents and Materials
-
This compound reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Formic Acid (ACS grade or higher).
-
Water (HPLC grade or Milli-Q).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm, PTFE or nylon).
2.2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[3]
2.3. HPLC Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.1.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Filter the prepared Standard and Test solutions through a 0.45 µm syringe filter into HPLC vials.
-
Perform five replicate injections of the Standard Solution to check for system suitability.
-
Once system suitability is confirmed, inject the Test Solution in duplicate.
-
After the analysis, flush the column with a high-organic mobile phase (e.g., 90% Acetonitrile) before storing it according to the manufacturer's recommendations.
2.4. Data Analysis and Purity Calculation The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, especially for stability-indicating methods, relative response factors (RRF) for known impurities should be determined and applied. Forced degradation studies under acidic, basic, oxidative, and thermal conditions should be performed to demonstrate the method's specificity and ability to separate the main analyte from its degradation products.[5][6]
Visualized Workflow and Relationships
3.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity analysis protocol, from initial preparation to final reporting.
Caption: Workflow for HPLC Purity Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a key intermediate in various pharmaceutical research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(3,4-dichlorophenyl)ethanone, with thiourea.[1][2]
Q2: What are the typical starting materials and reagents required?
A2: The essential starting materials are 2-bromo-1-(3,4-dichlorophenyl)ethanone and thiourea. A suitable solvent, such as ethanol, is also necessary. For the workup, a base like sodium bicarbonate or ammonia is often used to neutralize the reaction mixture.
Q3: What is a typical reaction time and temperature for this synthesis?
A3: Reaction times and temperatures can vary. Conventional heating methods often involve refluxing the reaction mixture in a solvent like ethanol for 1 to 4 hours.[3] Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.[4]
Q4: I am observing a low yield of my desired product. What are the potential causes?
A4: Low yields in Hantzsch thiazole synthesis can stem from several factors, including impure starting materials, suboptimal reaction conditions (temperature, time, solvent), and the formation of side products. The stability of the thiourea under the reaction conditions can also be a contributing factor.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure Starting Materials: Impurities in 2-bromo-1-(3,4-dichlorophenyl)ethanone or thiourea can lead to side reactions. | Ensure the purity of your starting materials. If necessary, purify the α-haloketone by recrystallization. |
| Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at excessively high temperatures. | Optimize the reaction temperature. For conventional heating, ensure the mixture is refluxing gently. For microwave synthesis, perform small-scale experiments to determine the optimal temperature. | |
| Insufficient Reaction Time: The reaction may not have gone to completion. | Monitor the reaction progress using TLC. Continue heating until the starting materials are consumed. | |
| Multiple Spots on TLC After Reaction | Incomplete Reaction: Spots corresponding to the starting materials will be visible. | Continue the reaction until the starting material spots disappear on the TLC plate. |
| Formation of Side Products: The Hantzsch synthesis can sometimes yield isomeric byproducts or self-condensation products of the reactants. Acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[5] | Adjusting the reaction conditions, such as solvent and temperature, may minimize side product formation. Purification by column chromatography may be necessary. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the workup solvent. | During the workup, after neutralization, the product often precipitates from the aqueous solution. If it remains in solution, extraction with an organic solvent like ethyl acetate may be necessary. |
| Presence of unreacted thiourea. | Thiourea is generally more soluble in the aqueous phase after neutralization, allowing for its separation from the precipitated product by filtration. | |
| Oily or impure solid product. | Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common and effective method for purifying the final product. |
Data Presentation
The yield of this compound is sensitive to various reaction parameters. The following table summarizes the impact of different conditions on the yield, based on literature data for similar 2-aminothiazole syntheses.
| Solvent | Temperature (°C) | Catalyst | Reaction Time | Yield (%) | Reference |
| Ethanol | Reflux | None | 3 h | ~89% | [3] |
| Methanol/Water (2:1) | Reflux | HCl (catalytic) | 4 h | Not specified | [6][7] |
| Ethanol | Room Temperature | None | 2-5 min | High | [5] |
| Acetic Acid | Reflux | None | 3 h | 45% (for a related derivative) | [8] |
| DMF | 70 | K2CO3 | 24 h | 45-59% (for a related derivative) | [9] |
| Microwave (Ethanol) | 150 | Chitosan | 4-8 min | High | [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is adapted from procedures for analogous 2-amino-4-arylthiazoles.
Materials:
-
2-bromo-1-(3,4-dichlorophenyl)ethanone
-
Thiourea
-
Ethanol
-
5% Sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Beakers and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 eq.) in ethanol.
-
Add thiourea (1.1-1.2 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water. A precipitate of the product should form.
-
Neutralize the mixture with a 5% sodium bicarbonate solution to a pH of approximately 8.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product. For further purification, the crude product can be recrystallized from ethanol.
Protocol 2: Synthesis of the Starting Material 2-bromo-1-(3,4-dichlorophenyl)ethanone
Materials:
-
1-(3,4-dichlorophenyl)ethanone
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve 1-(3,4-dichlorophenyl)ethanone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at room temperature with stirring.
-
Continue stirring for a few hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Potential Signaling Pathway Inhibition
2-Aminothiazole derivatives have been identified as inhibitors of various protein kinases involved in cell signaling pathways. A potential target for compounds like this compound is the p38 MAPK pathway, which is implicated in inflammatory responses and other cellular processes.
Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aminothiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. It focuses on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-aminothiazole synthesis is resulting in a low or no product yield. What are the common causes and solutions?
Low yields are a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The Hantzsch thiazole synthesis, the most common method, involves the condensation of an α-haloketone with a thiourea derivative and is sensitive to several factors.[1][2]
Possible Causes:
-
Poor Quality of Starting Materials: The α-haloketone, particularly chloroacetaldehyde, can be unstable and prone to polymerization.[3] Impurities in any of the starting materials can inhibit the reaction.[4]
-
Inappropriate Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical.[4] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[5]
-
Incorrect Stoichiometry: The molar ratios of the reactants must be precise for the reaction to proceed efficiently.[4]
-
Ineffective or Absent Catalyst: Many variations of the Hantzsch synthesis benefit from an acidic or basic catalyst to improve reaction rates and yields.[4][6]
Suggested Solutions: A systematic approach to optimizing the reaction is recommended. This can involve screening different solvents, adjusting the temperature, and introducing a suitable catalyst.[4] For instance, microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times.[4] If reactants are sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and improve reproducibility.[4][5]
The table below summarizes key parameters and suggested optimization strategies.
| Parameter | Issue | Suggested Optimization Strategy | Citation |
| Solvent | Low reactant solubility or side reactions with solvent. | Screen various solvents such as ethanol, methanol, water, or solvent-free grinding methods. | [4] |
| Temperature | Incomplete reaction or formation of degradation products. | Optimize temperature; reflux or microwave heating can be effective. Monitor reaction progress via TLC. | [4] |
| Catalyst | Slow or stalled reaction. | Introduce an acidic (e.g., HCl, silica-supported tungstosilicic acid) or basic catalyst. Phase-transfer catalysts can also be beneficial. | [4] |
| Reagents | Impurities or degradation of starting materials. | Ensure the purity of the α-haloketone and thiourea. Use freshly prepared or purified reagents. | [4][5] |
Q2: I'm observing significant impurity formation in my reaction. What are the likely side products and how can I prevent them?
The formation of impurities is often linked to reaction conditions that are too harsh or the presence of reactive functional groups on the starting materials.[4]
Common Issues and Prevention Strategies:
-
High Temperature and Long Reaction Times: These conditions can lead to the degradation of starting materials or the desired product, forming a complex mixture of byproducts.
-
Incorrect pH: The pH of the reaction mixture can influence the reaction pathway.
-
Solution: Adjust the pH of the mixture. Some variations of the Hantzsch synthesis demonstrate improved regioselectivity under acidic conditions.[4]
-
-
Reactive Functional Groups: If the starting materials contain other sensitive functional groups, they may react under the synthesis conditions.
-
Solution: Employ protecting group strategies to temporarily mask sensitive functional groups on your reactants before performing the condensation reaction.[4]
-
-
Impure Starting Materials: Using commercially available aqueous solutions of monochloroacetaldehyde (MCA) can introduce a significant amount of impurities, which are difficult to separate from the final product.[7]
-
Solution: Use high-purity MCA, for example, by depolymerizing an MCA trimer before use.[7]
-
Below is a general workflow for troubleshooting common issues in 2-aminothiazole synthesis.
Caption: A workflow for diagnosing and solving common synthesis issues.
The Hantzsch synthesis proceeds through several intermediates. Side reactions can occur at any of these stages, particularly if the reaction conditions are not well-controlled.
Caption: The desired reaction pathway versus potential side reactions.
Q3: My crude product is difficult to purify. What are the best strategies for isolating pure 2-aminothiazole?
Purification can be challenging due to the physical properties of 2-aminothiazoles and the presence of persistent impurities.[4] 2-aminothiazole itself is relatively soluble in water, which complicates its isolation from aqueous reaction media.[7]
Recommended Purification Protocols:
-
Recrystallization/Precipitation:
-
Methodology: If the product is a solid and has different solubility profiles from the impurities, recrystallization from a suitable solvent (like ethanol) is a standard method.[3] Alternatively, after reaction completion, the product can sometimes be precipitated by cooling the reaction mixture or by adding a non-solvent.[4]
-
Application: Best for crude products that are relatively clean.
-
-
Column Chromatography:
-
Methodology: For complex mixtures or to separate products with similar solubility, column chromatography over silica gel is highly effective.[8] The choice of eluent is critical and should be determined by preliminary TLC analysis.
-
Application: Considered a go-to method for purifying a wide range of 2-aminothiazole derivatives from complex reaction mixtures.[9]
-
-
Chemical Purification via Bisulfite Adduct Formation:
-
Methodology: This specialized technique is particularly useful for purifying 2-aminothiazole from aqueous solutions. The crude product is treated with sulfur dioxide, often at elevated temperatures (70-90°C), to form a water-insoluble bisulfite adduct. This precipitate is filtered, washed, and then treated to decompose the adduct, releasing the pure 2-aminothiazole.[10]
-
Application: Highly effective for separating water-soluble 2-aminothiazole from impurities present in large-scale aqueous reaction mixtures.[10]
-
The following decision tree can help in selecting an appropriate purification strategy.
Caption: A decision tree to guide the selection of a purification method.
Key Experimental Protocols
General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole:
This procedure is a representative example of the Hantzsch synthesis.
-
In a suitable reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a stir bar.[1]
-
Heat the mixture with stirring on a hot plate (e.g., set to 100°C) for approximately 30 minutes. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, allow the solution to cool to room temperature.[1]
-
Pour the reaction contents into a beaker containing a mild base solution, such as 5% Na2CO3 (20 mL), and swirl to mix. This neutralizes the HBr formed and precipitates the product.[1]
-
Collect the solid product by vacuum filtration through a Buchner funnel.[1]
-
Wash the filter cake with water to remove any remaining salts.[1]
-
The collected solid can be further purified by recrystallization or column chromatography as needed.[1]
Protocol for Purification via Bisulfite Adduct:
This protocol is adapted from a patented method for purifying 2-aminothiazole.[10]
-
Prepare a crude aqueous solution of 2-aminothiazole. If the reaction was performed in acid, neutralize it to a pH of approximately 4.[10]
-
Add sodium bisulfite or sodium metabisulfite to the solution.[10]
-
Heat the mixture to about 70°C. An exothermic reaction should begin. Continue heating at 70-90°C for a short period after the initial reaction is complete.[10]
-
Cool the resulting slurry to 20°C or lower and collect the precipitated 2-aminothiazole bisulfite adduct by filtration.[10]
-
Wash the collected solid thoroughly with cold water and dry.[10]
-
The pure 2-aminothiazole can be liberated from the bisulfite adduct by appropriate chemical treatment (e.g., neutralization).
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing step-by-step solutions to overcome these challenges.
Recrystallization Issues
Question: My compound will not crystallize from solution. What steps should I take?
Answer:
Failure to crystallize is a common issue that can often be resolved by systematically addressing the following points:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the- solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the surface of the solution.
-
Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Re-evaluate Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures.
Question: An oil has formed instead of crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or a very rapid cooling rate.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process.
-
Change Solvent: Consider using a lower boiling point solvent or a different solvent system altogether.
Column Chromatography Issues
Question: My compound is streaking or tailing on the silica gel column. What is causing this and how can I improve the separation?
Answer:
Peak tailing is a frequent problem when purifying basic compounds like this compound on standard silica gel. This is due to the acidic nature of silica, which strongly interacts with the basic amine group.
-
Add a Basic Modifier: To mitigate this interaction, add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1%).[1][2] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: These columns have a basic surface, which repels the basic analyte, leading to better peak shapes without the need for mobile phase modifiers.[1]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography is not effective, consider using reversed-phase chromatography with a C18 column. The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated.
Frequently Asked Questions (FAQs)
What are the most common impurities I might encounter?
The synthesis of this compound, often via the Hantzsch thiazole synthesis, can lead to several impurities:
-
Unreacted Starting Materials: 2-Chloro-1-(3,4-dichlorophenyl)ethanone and thiourea.
-
Oxazole Formation: If the thiourea is contaminated with urea, the corresponding oxazole can form as a byproduct.[1]
-
Dimerization/Polymerization Products: Self-condensation of the starting materials or intermediates can occur under certain conditions.[1]
What is a good starting point for a recrystallization solvent system?
For 2-amino-4-arylthiazole derivatives, common and effective recrystallization solvents include:
-
Ethanol
-
Ethanol/Water mixtures
-
Chloroform/Hexane mixtures[3]
It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific compound and impurity profile.
How can I effectively monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Use the same eluent system for TLC as you are using for your column. Staining with potassium permanganate or visualization under UV light can help to identify the spots corresponding to your product and any impurities.
Data Presentation
The following tables provide representative data on the effectiveness of different purification methods for this compound.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) | Observations |
| Ethanol | 85% | 95% | 75% | Slow crystallization, well-formed needles. |
| Ethanol/Water (4:1) | 85% | 97% | 85% | Rapid precipitation, smaller crystals. |
| Chloroform/Hexane | 85% | 92% | 65% | Some oiling out observed initially. |
| Acetonitrile | 85% | 96% | 70% | Good crystal formation upon slow cooling. |
Table 2: Comparison of Column Chromatography Conditions
| Stationary Phase | Eluent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (1:1) | 85% | 90% | 60% (significant tailing) |
| Silica Gel | Hexane:Ethyl Acetate (1:1) + 0.5% TEA | 85% | 98% | 80% |
| Amine-functionalized Silica | Hexane:Ethyl Acetate (3:1) | 85% | 99% | 85% |
| Reversed-Phase C18 | Acetonitrile:Water (7:3) + 0.1% TFA | 85% | >99% | 90% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 9:1 with 0.5% triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Start the elution with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Overcoming solubility issues of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
The poor aqueous solubility of this compound is likely due to its chemical structure. The dichlorophenyl group is hydrophobic, and the overall molecule has a relatively rigid structure, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively. Thiazole derivatives, in general, are often associated with various biological activities, but their therapeutic potential can be hindered by low solubility.[1][2][3]
Q2: What are the initial steps to solubilize this compound for in vitro assays?
For initial experiments, the most direct approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted into the aqueous assay medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions due to their ability to dissolve a wide range of organic molecules and their miscibility with aqueous solutions.[4]
-
Stock Concentration: Aim for a stock concentration in the range of 10-30 mM.[4]
-
Final Assay Concentration: It is crucial to keep the final concentration of the co-solvent in the assay medium as low as possible, typically well below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[5]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as kinetic solubility limitation. When the DMSO stock is diluted, the compound is transferred to a predominantly aqueous environment where its solubility is much lower, leading to precipitation. Here are some troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: You can try slightly increasing the final percentage of DMSO in your assay buffer, but be sure to determine the tolerance of your specific cell line or assay components to the solvent.[5]
-
pH Modification: Since this compound contains a basic amine group, lowering the pH of the assay buffer (e.g., from 7.4 to 6.5) may increase its solubility by protonating the amine.[5] However, you must ensure that the pH change does not negatively impact your biological system.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help to maintain the compound in solution by forming micelles.[6] This is more suitable for biochemical assays than cell-based assays, as surfactants can be cytotoxic at higher concentrations.
Q4: I am observing inconsistent results or a lack of biological activity. Could this be related to solubility?
Yes, poor solubility can lead to highly variable and unreliable results. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. To investigate this:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Perform a Solubility Assessment: Conduct a simple kinetic solubility assay to estimate the solubility of your compound in the specific assay buffer you are using.
-
Test Below the Solubility Limit: Once you have an estimate of the solubility, perform your biological assay at concentrations well below this limit to ensure the compound is fully dissolved.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Initial Solubility Assessment
Before proceeding with biological assays, it is highly recommended to determine the kinetic solubility of the compound in your specific assay buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer that will be used in your biological assay.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock into the assay buffer to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) and a final DMSO concentration that matches your planned assay conditions (e.g., 1%).
-
Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the compound to equilibrate and potentially precipitate.
-
Visual Inspection and Turbidity Measurement: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, read the absorbance of the plate at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitated particles.
-
Determine Solubility Limit: The highest concentration that does not show any visible precipitation or a significant increase in absorbance is your approximate kinetic solubility limit.
Solubility Enhancement Strategies
If the required concentration for your biological assay is above the determined solubility limit, consider the following formulation strategies.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using water-miscible organic solvents like DMSO or ethanol to increase solubility.[7] | Simple and widely used for in vitro assays. | Can be toxic to cells at higher concentrations and may interfere with assay results.[5] |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its solubility. For this amine-containing compound, lowering the pH is recommended.[5] | Can be very effective for ionizable compounds. | The required pH may not be compatible with the biological assay. |
| Surfactants | Using detergents like Tween-20 or Triton X-100 to form micelles that encapsulate the hydrophobic compound.[7] | Can significantly increase the apparent solubility of highly lipophilic compounds. | May be cytotoxic and can interfere with protein-ligand interactions. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic compound, increasing its aqueous solubility.[7][8] | Generally have low toxicity and are effective for a wide range of compounds. | Can be expensive and may alter the free concentration of the compound. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based delivery systems like emulsions or liposomes.[8][9] | Can significantly enhance solubility and bioavailability for in vivo studies. | More complex to prepare and may not be suitable for all in vitro assays. |
Visual Guides
Troubleshooting Workflow for Solubility Issues
A workflow for systematically addressing solubility issues.
Hypothetical Signaling Pathway Inhibition
Thiazole derivatives have been investigated for a wide range of biological activities, including as inhibitors of signaling pathways implicated in cancer.[10] The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-proliferative effect.
Hypothetical inhibition of the Raf kinase by the compound.
References
- 1. 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for Hantzsch thiazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring by reacting an α-haloketone with a thioamide.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of the necessary starting materials.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds in multiple steps, beginning with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction) to form an intermediate.[1][4][5] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step results in the formation of the aromatic thiazole ring.[1][2]
Q3: What are the typical starting materials for this synthesis?
The core reactants are an α-haloketone (such as chloroacetone or 2-bromoacetophenone) and a thioamide (like thioacetamide or thiourea).[1][3] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][6]
Q4: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification.[1][4] However, optimizing the reaction conditions is key to maximizing both yield and purity.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the α-haloketone is fresh and has been stored properly, as these compounds can be lachrymatory and may decompose over time. Check the purity of the thioamide.[1] |
| Incorrect stoichiometry | A slight excess of the thioamide (e.g., 1.5 equivalents) is often beneficial to ensure the complete consumption of the α-haloketone.[4] |
| Suboptimal reaction temperature | Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is slow at room temperature, gradually increase the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products.[1] |
| Inappropriate solvent | The choice of solvent can significantly affect the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1] |
| Reaction is not yet complete | Monitor the reaction progress using TLC to ensure it has gone to completion before workup. |
Problem 2: Formation of Side Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Side reactions from unstable reactants | Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions to mitigate this issue.[1] |
| Competing reactions | In multicomponent reactions, side reactions can occur between the aldehyde and either the thioamide or the α-haloketone. Optimizing the order in which the reagents are added can sometimes resolve this.[1] |
| Regioselectivity issues | With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[7] Careful analysis of the product mixture by NMR is necessary to identify the isomers. |
Problem 3: Difficulties with Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Incorrect workup procedure | During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1] |
| Product is an oil or does not crystallize | If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1] |
| Product does not precipitate | If the product is expected to precipitate but does not, try adding a co-solvent in which the product is less soluble, or attempt to induce crystallization by scratching the inside of the flask with a glass rod. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effects of various reaction parameters on the Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield (Microwave-Assisted Synthesis)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | No solvent | 90-120 | 15 | Trace |
| 2 | Ethanol | 90-120 | 15 | 79 |
| 3 | Ethanol | 90-120 | 30 | 85 |
| 4 | Methanol | 90 | 15 | 71 |
| 5 | Methanol | 90 | 30 | 95 |
| Data adapted from a study on microwave-assisted Hantzsch synthesis.[8] |
Table 2: Screening of Catalyst, Solvent, and Temperature (One-Pot Synthesis)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Water | 25 | 12 | No reaction |
| 2 | - | Water | Reflux | 8 | 50 |
| 3 | SiW/SiO₂ (5) | Water | Reflux | 3.5 | 82 |
| 4 | - | Ethanol | Reflux | 6 | 65 |
| 5 | SiW/SiO₂ (5) | Ethanol | Reflux | 3 | 90 |
| 6 | - | Methanol | Reflux | 7 | 40 |
| 7 | - | 1-Butanol | Reflux | 5 | 70 |
| 8 | - | 2-Propanol | Reflux | 5 | 72 |
| Data from a study on the one-pot synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[6] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[4][9]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) and a magnetic stir bar.[4]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[9]
-
After the reaction is complete, remove it from the heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[4][9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the filter cake with cold deionized water to remove any remaining salts.[9]
-
Spread the collected solid on a watch glass and allow it to air dry.[9]
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Modern variations of the Hantzsch synthesis utilize microwave irradiation to accelerate the reaction.[8][9]
General Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thioamide or thiourea (1.1-1.5 mmol) in a microwave reaction vessel.[9]
-
Add a suitable solvent (e.g., methanol, ethanol).[9]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[8][9]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using the work-up and purification procedures described in Protocol 1.
Protocol 3: One-Pot, Multi-Component Synthesis
This method allows for the efficient synthesis of more complex thiazole derivatives.[6][9]
General Procedure:
-
In a reaction vessel, combine the α-haloketone (1 mmol), thioamide (1 mmol), and aldehyde (1 mmol).[6]
-
Add a suitable solvent (e.g., ethanol) and catalyst if required (e.g., silica-supported tungstosilisic acid).[6]
-
Heat the mixture under conventional heating or ultrasonic irradiation for the specified time.[6]
-
Upon completion, the solid product is typically isolated by filtration. The catalyst can often be recovered by filtration and reused.[6][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine solutions in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Precipitate observed in DMSO stock solution after storage.
Possible Causes & Solutions:
-
Low Solubility: The concentration of the compound may exceed its solubility limit in DMSO, especially after freeze-thaw cycles.
-
Solution: Try dissolving the compound at a lower concentration. Gentle warming (to 37°C) and sonication can aid in initial dissolution.[1] Always visually inspect for complete dissolution before storage.
-
-
Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds.[2][3][4]
-
Solution: Use anhydrous DMSO and store solutions in tightly sealed vials with desiccants. Minimize the time the stock solution is exposed to ambient air.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.
-
Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
-
Issue: Inconsistent or lower-than-expected activity in biological assays.
Possible Causes & Solutions:
-
Compound Degradation: 2-aminothiazole derivatives can be unstable in DMSO at room temperature, leading to degradation products that may have different activities.[5]
-
Solution: Prepare fresh solutions before use whenever possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.[1][5] A study on a similar 2-aminothiazole showed significant decomposition at room temperature after one week, while being relatively stable at -20°C for over two months.[5]
-
-
Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Solution: Before use, visually inspect the solution for any precipitate. If present, try to redissolve by gentle warming and vortexing. If it doesn't redissolve, it is recommended to prepare a fresh stock solution.
-
-
Interaction with Assay Components: DMSO concentration in the final assay medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[1]
-
Solution: Prepare a concentrated stock solution in DMSO so that a minimal volume is needed for dilution into your aqueous assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For short-term storage (up to a few weeks), store aliquots at -20°C. For long-term storage, -80°C is recommended.[1] Always use tightly sealed containers to protect from moisture.
Q2: How can I check the stability of my compound in DMSO?
A2: You can perform a stability study by analyzing the purity of your compound in the DMSO solution over time using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My compound is a 2-aminothiazole derivative. Are there any specific stability concerns?
A3: Yes, 2-aminothiazole compounds can be susceptible to degradation in DMSO, especially at room temperature.[5] This can involve oxidation, dimerization, or other rearrangements.[5] Therefore, careful storage at low temperatures is crucial.
Q4: What should I do if I suspect my compound has degraded?
A4: If you observe unexpected results or changes in the physical appearance of your stock solution (e.g., color change), it is best to discard the solution and prepare a fresh one. Analytical techniques like HPLC or LC-MS can be used to confirm degradation.
Quantitative Data Summary
| Storage Temperature | Time | Expected Purity |
| Room Temperature | 1 week | ~36% |
| +4°C | 1 week | Moderate degradation |
| -20°C | 2 months | Minimal degradation |
Experimental Protocols
Protocol: Assessment of Compound Stability in DMSO
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve in anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, tightly sealed vials to minimize freeze-thaw cycles and exposure to air.
-
Store aliquots at different conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
-
Analytical Method (HPLC):
-
Dilute a sample of the stock solution to an appropriate concentration with a suitable mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 time point to assess stability.
-
Visualizations
Caption: Troubleshooting workflow for stability issues in DMSO stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low bioactivity of synthesized thiazole derivatives.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My synthesized thiazole derivative shows low or no bioactivity in the primary assay. What should I check first?
When initial bioactivity is lower than expected, a systematic approach is crucial. Begin by verifying the fundamentals of your compound and experimental setup.
Initial Verification Workflow:
-
Confirm Compound Identity and Purity: Was the synthesized compound's structure confirmed using methods like NMR, Mass Spectrometry, and IR? Is the purity level acceptable (>95%)? Impurities can interfere with the assay or inhibit the desired activity.
-
Assess Compound Solubility: Is the compound fully dissolved in the assay buffer? Precipitation will lead to an inaccurate test concentration and artificially low activity. Test solubility in the final assay medium at the highest concentration used.
-
Evaluate Compound Stability: Could the thiazole derivative be degrading under the assay conditions (e.g., temperature, pH, light exposure)? Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and re-analyzing its purity.
-
Review Assay Controls: Did the positive and negative controls for the assay perform as expected? If not, the issue may lie with the assay itself rather than your compound.
Below is a logical workflow to guide your troubleshooting process.
Caption: A workflow for troubleshooting low bioactivity.
Q2: My compound is pure, soluble, and stable, but the bioactivity is still poor. Could the assay design be the problem?
Yes, even with a perfect compound, a suboptimal assay can lead to poor results. Consider the following:
-
Cell Permeability (for cell-based assays): The thiazole derivative may not be reaching its intracellular target. Consider running a cell-free assay (e.g., an enzyme inhibition assay) to confirm target engagement. If the compound is active in a cell-free system but not in a cell-based one, poor membrane permeability is a likely cause.
-
Incorrect Target Conformation: The biological target (e.g., protein, enzyme) may not be in its native, active conformation in your assay system. Ensure that buffers, co-factors, and other conditions are optimal for target activity.
-
High Non-Specific Binding: The compound might be binding to plastics or other proteins in the assay medium, reducing its effective concentration. Adding a small amount of a non-ionic detergent (e.g., Tween-20) or BSA to the assay buffer can sometimes mitigate this.
-
Inappropriate Endpoint: The chosen readout may not be sensitive enough or may not accurately reflect the biological activity of interest. For example, an MTT assay for cytotoxicity might miss anti-proliferative effects that don't immediately lead to cell death.[1]
Q3: What structural modifications can I consider to improve the bioactivity of my thiazole derivative?
Structure-Activity Relationship (SAR) studies are key to optimizing bioactivity.[2][3] The thiazole ring and its substituents play a crucial role in determining the compound's pharmacological properties.[4][5]
-
Substituents on the Thiazole Ring: The nature and position of substituents can dramatically alter activity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interaction with biological targets.[6] A SAR study confirmed that a hydroxyl group on an attached benzene ring enhances anticancer activity, while a fluorine group decreases it.[7]
-
Hybridization with Other Heterocycles: "Clubbing" the thiazole nucleus with other heterocyclic rings like pyrazoline, triazole, or pyridine is a common strategy to enhance bioactivity.[3][8]
-
Side Chains: The length, flexibility, and functional groups of side chains attached to the thiazole core are critical. For example, in certain antihistamine derivatives, the distance between aliphatic and aromatic nitrogen atoms was a key determinant of activity.[2]
Example SAR Data for Anticancer Activity
The table below summarizes hypothetical IC50 data for a series of thiazole derivatives against a cancer cell line, illustrating how minor structural changes can impact bioactivity.
| Compound ID | R1 Group (at C2) | R2 Group (at C4) | R3 Group (at C5) | IC50 (µM) |
| THZ-001 | Phenyl | -CH3 | -H | 15.2 |
| THZ-002 | 4-Methoxyphenyl | -CH3 | -H | 8.5 |
| THZ-003 | 4-Hydroxyphenyl | -CH3 | -H | 3.1 |
| THZ-004 | 4-Chlorophenyl | -CH3 | -H | 22.4 |
| THZ-005 | 4-Hydroxyphenyl | -H | -Br | 45.8 |
This data is illustrative and intended for example purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological targets for thiazole derivatives?
Thiazole is a versatile scaffold found in numerous drugs and bioactive agents.[6][7] Common targets include:
-
Kinases: Many thiazole derivatives are designed as inhibitors of protein kinases, such as VEGFR-2, which are crucial in cancer signaling pathways.[1]
-
Enzymes: They can target various enzymes, including dihydrofolate reductase (DHFR) in microbes or lanosterol 14-α demethylase in fungi.[3]
-
Receptors: Thiazole derivatives have been developed as antagonists for receptors like the human adenosine A3 receptor.[9]
-
Microbial Targets: They form the core of many antibacterial and antifungal agents, targeting processes essential for microbial survival.[10][11]
Caption: Inhibition of a kinase signaling pathway.
Q2: What are some standard experimental protocols for assessing bioactivity?
The choice of assay depends on the intended therapeutic application. Here is a general protocol for a common antibacterial screening assay.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized thiazole derivative
-
Bacterial strains (e.g., S. aureus, E. coli)[12]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations. d. Prepare separate rows for the positive and negative controls.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Q3: How can I improve the synthesis process to ensure better bioactivity?
The synthetic route can impact the final compound's properties.[4]
-
Greener Synthesis: Modern, non-conventional synthetic methods like microwave irradiation or sonochemical synthesis can offer faster reactions, higher yields, and milder conditions, potentially reducing the formation of unwanted byproducts that could interfere with bioactivity.[13][14][15]
-
Purification: Rigorous purification, typically using column chromatography followed by recrystallization or HPLC, is essential to remove starting materials, reagents, and byproducts.
-
Stereochemistry: If the molecule has chiral centers, the biological activity can reside in a single enantiomer. Consider stereoselective synthesis or chiral separation, as the inactive enantiomer could be considered an impurity.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 2. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 15. eresearchco.com [eresearchco.com]
Avoiding false positives in screens with 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of false positives when using 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine in high-throughput screening (HTS) campaigns.
Introduction to Potential Issues
The chemical scaffold to which this compound belongs, the 2-aminothiazoles, has been identified in scientific literature as a potential source of false positives in HTS assays.[1] These compounds are often classified as Pan-Assay Interference Compounds (PAINS), which can interact non-specifically with assay components or detection methods rather than engaging with the intended biological target. This guide will help you identify and troubleshoot these potential issues.
Troubleshooting Guide: Addressing False Positives
This guide is designed to help you navigate common issues encountered with this compound during screening and hit validation.
Q1: My primary screen identified this compound as a hit, but the results are not reproducible. What could be the cause?
A1: Poor reproducibility can stem from several factors. One common reason is the chemical instability of the compound in your assay buffer or stock solution, which can lead to degradation over time.[1] Additionally, variability in experimental conditions such as incubation times, reagent concentrations, and even cell passage number in cell-based assays can contribute to inconsistent results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent screening results.
Q2: My hit seems potent in the primary assay, but I suspect it might be a false positive. How can I confirm this?
A2: This is a valid concern, especially with 2-aminothiazole derivatives.[1] False positives often arise from non-specific mechanisms. To investigate this, you should perform a series of counter-screens and orthogonal assays.[2][3][4]
Key reasons for false positives with this scaffold include:
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[1]
-
Assay Interference: The compound might interfere with your detection method, for instance, by being colored, fluorescent, or by quenching the assay signal.[1]
-
Chemical Reactivity: Some compounds can react with components of your assay, such as proteins, leading to a false signal.[1]
-
Redox Activity: The compound could be redox-active, generating reactive oxygen species that interfere with the assay.[1][5]
Q3: How do I test for compound aggregation?
A3: A straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, like Triton X-100 (typically at 0.01-0.1%), in your assay buffer.[1] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregator. For more quantitative data, Dynamic Light Scattering (DLS) can be used to directly measure the formation of aggregates at different compound concentrations.[6][7][8]
Q4: What if I suspect my compound is interfering with the assay's detection system?
A4: To check for interference with fluorescence or absorbance-based readouts, you can run a control experiment without the biological target (e.g., enzyme or cell). If you still observe a signal change in the presence of your compound, it points to direct assay interference.[4] Additionally, visually inspect your assay plates for any precipitation of the compound.[1]
Q5: Could my compound be reacting with components in my assay?
A5: Yes, some compounds can be chemically reactive. A common issue is reactivity with thiol groups on cysteine residues of proteins. You can assess this by performing a thiol reactivity assay.[9][10][11]
Frequently Asked Questions (FAQs)
Q: What is a PAIN (Pan-Assay Interference Compound)? A: PAINS are compounds that show activity in multiple HTS assays through non-specific mechanisms. They are a common source of false positives and can waste significant resources if not identified early. The 2-aminothiazole scaffold has been flagged as a potential PAIN.[1]
Q: What is an orthogonal assay and why is it important? A: An orthogonal assay measures the same biological endpoint as your primary screen but uses a different detection method or technology.[2][3] For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the kinase.[2] Consistent activity across orthogonal assays provides strong evidence that your hit is genuine.
Q: My compound is confirmed as an aggregator. Is it still a viable hit? A: Generally, compounds that exhibit aggregation-based activity are deprioritized. However, if the aggregation occurs at concentrations much higher than the observed biological activity, it might still be worth investigating with caution. Structure-activity relationship (SAR) studies with non-aggregating analogs can also be informative.
Q: What is redox cycling and how can I test for it? A: Redox cycling is a process where a compound generates reactive oxygen species, like hydrogen peroxide (H₂O₂), in the presence of reducing agents (e.g., DTT) commonly found in assay buffers.[5][12] This can lead to non-specific protein oxidation and inhibition.[5][12] A colorimetric assay using horseradish peroxidase (HRP) and a suitable substrate can be used to detect the production of H₂O₂.[12][13]
Data Summary Tables
Table 1: Common False Positive Mechanisms and Corresponding Counter-Screens
| Potential Issue | Recommended Counter-Screen | Key Parameters to Monitor | Typical Control |
| Aggregation | Detergent-based Assay | IC50 shift in the presence of 0.01-0.1% Triton X-100 | Assay without detergent |
| Dynamic Light Scattering (DLS) | Particle size distribution, Polydispersity Index (PDI) | Buffer alone | |
| Redox Cycling | H₂O₂ Detection Assay | Absorbance/fluorescence change over time | Known redox cycler (e.g., β-lapachone) |
| Thiol Reactivity | Thiol Depletion Assay | Decrease in free thiol concentration over time | Non-reactive analog |
| Assay Interference | Target-independent Assay | Signal generation in the absence of the biological target | Buffer with DMSO |
Table 2: Example Hit Triage Data
| Compound ID | Primary Screen IC50 (µM) | IC50 with 0.1% Triton X-100 (µM) | H₂O₂ Generation (Fold over control) | Orthogonal Assay (SPR) Kᴅ (µM) | Triage Decision |
| Cmpd-01 | 1.2 | 1.5 | 1.1 | 1.8 | Proceed |
| Cmpd-02 | 2.5 | >50 | 1.3 | No Binding | Deprioritize (Aggregator) |
| Cmpd-03 | 3.0 | 3.2 | 8.5 | 2.8 | Deprioritize (Redox Cycler) |
| Cmpd-04 | 5.1 | 4.9 | 1.0 | >100 | Deprioritize (Weak/No Binding) |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine if this compound forms aggregates at concentrations relevant to the screening assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (without detergent)
-
DLS instrument and compatible low-volume cuvettes or plates
-
Sterile, filtered deionized water and ethanol for cleaning
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the compound in the assay buffer. The concentration range should span the active concentration observed in the primary screen.
-
Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that interferes with the assay (typically <1%).
-
Filter or centrifuge the samples to remove any pre-existing large particles or dust.[6]
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Analyze the data to obtain the particle size distribution (hydrodynamic radius) and the Polydispersity Index (PDI).
-
An increase in particle size and a high PDI (>0.7) at higher compound concentrations are indicative of aggregation.[14]
-
Protocol 2: H₂O₂ Detection Assay for Redox Cycling
Objective: To assess if the compound generates hydrogen peroxide via redox cycling in the presence of reducing agents.
Materials:
-
Compound stock solution
-
Assay buffer containing a reducing agent (e.g., DTT)
-
Phenol Red solution
-
Horseradish Peroxidase (HRP)
-
H₂O₂ standard solution
-
Catalase solution
-
384-well clear-bottom plates
-
Absorbance plate reader
Procedure:
-
Add the compound at various concentrations to the wells of a 384-well plate.
-
Add the assay buffer containing DTT.
-
Add the HRP-Phenol Red detection reagent.[12]
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 610 nm).
-
As a control, run parallel reactions with catalase, which should abolish the signal if it is due to H₂O₂ generation.[12][13]
-
A dose-dependent increase in absorbance that is quenched by catalase indicates that the compound is a redox cycler.
Protocol 3: Orthogonal Assay - Surface Plasmon Resonance (SPR)
Objective: To confirm direct binding of the compound to the target protein in a label-free manner.
Materials:
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling reagents (EDC, NHS)
-
Compound dilutions in running buffer
Procedure:
-
Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.[2]
-
Binding Analysis:
-
Inject a series of compound concentrations over the immobilized protein surface.
-
Measure the change in response units (RU) to monitor binding.
-
-
Data Analysis:
-
Analyze the binding sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
-
A concentration-dependent binding response confirms a direct interaction between the compound and the target protein.
-
Visualizations
Caption: Hit validation and triage workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. cache-challenge.org [cache-challenge.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for interpreting the complex NMR spectra of substituted thiazoles. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted thiazole ring?
A1: The chemical shifts of the thiazole ring are influenced by the electron-withdrawing sulfur atom and the imine-like nitrogen atom. Protons and carbons resonate in the aromatic region, with distinct ranges for each position.[1] The calculated pi-electron density shows that C5 is the primary site for electrophilic substitution, while the proton at C2 is the most acidic and susceptible to deprotonation.[1]
¹H and ¹³C Chemical Shift Ranges for Unsubstituted Thiazole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 / C2 | 8.70 - 8.90 | 151.0 - 154.0 |
| H4 / C4 | 7.80 - 8.00 | 142.0 - 144.0 |
| H5 / C5 | 7.20 - 7.40 | 115.0 - 120.0 |
Note: Values are approximate and can vary based on the solvent and concentration. Data compiled from multiple sources.[1][2][3]
Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the thiazole ring protons?
A2: Substituents significantly alter the electron density of the thiazole ring, causing predictable shifts in the NMR spectrum.
-
Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups increase electron density, causing the ring protons to be more shielded. This results in an upfield shift (to a lower ppm value). For example, an amino group at the C2 position can shift the H4 and H5 signals significantly upfield.[4]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -COR decrease electron density, causing the ring protons to be more deshielded. This leads to a downfield shift (to a higher ppm value).
Q3: What are the typical proton-proton (³J) coupling constants in a thiazole ring?
A3: The coupling constants between the thiazole ring protons are characteristic and aid in signal assignment.
Typical ³J Coupling Constants in Thiazoles
| Coupling | Typical Value (Hz) | Comments |
|---|---|---|
| J(H4-H5) | 3.0 - 3.6 Hz | This is the most commonly observed coupling in 2,5-disubstituted or 2,4-disubstituted thiazoles.[2] |
| J(H2-H4) | 0.9 - 1.5 Hz | A smaller, four-bond coupling that is not always resolved. |
| J(H2-H5) | 2.0 - 2.5 Hz | A five-bond coupling, often referred to as a "cross-ring" coupling, which is also not always resolved.[2] |
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q4: My NMR signals are broad and poorly resolved. What are the possible causes and solutions?
A4: Broad signals can obscure important coupling information and complicate interpretation. Several factors can cause this issue.[5]
Potential Causes & Solutions for Broad NMR Signals:
| Cause | Explanation | Recommended Action |
|---|---|---|
| Poor Shimming | The magnetic field is not homogeneous across the sample. | Re-shim the spectrometer. If the problem persists, use a standard sample to verify instrument performance. |
| Sample Concentration | The solution may be too concentrated, leading to high viscosity and aggregation.[5][6] | Dilute the sample. For ¹H NMR, 5-25 mg in ~0.7 mL of solvent is typical.[6] If self-aggregation via hydrogen bonding is suspected, try a more polar solvent like DMSO-d₆ or add a few drops of methanol-d₄.[7] |
| Particulate Matter | Undissolved solids in the sample disrupt field homogeneity.[8] | Filter the sample through a Pasteur pipette with a glass wool plug directly into a clean NMR tube.[9] |
| Paramagnetic Impurities | Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[8] | Ensure all glassware is scrupulously clean. If contamination is suspected, wash the compound with a chelating agent like EDTA. |
| Chemical Exchange | Protons exchanging between different chemical environments on a timescale similar to the NMR experiment can lead to broadened or coalesced signals. This is common for -NH or -OH protons and can occur with tautomers.[10][11] | Try acquiring the spectrum at a different temperature (either higher or lower) to accelerate or slow the exchange rate.[5] Adding a drop of D₂O will exchange labile protons (-NH, -OH), causing their signals to disappear, which can help simplify the spectrum.[5] |
Q5: I can't distinguish between the H4 and H5 signals in my 2,4-disubstituted thiazole. How can I assign them?
A5: Signal overlap or ambiguous shifts can make assignment difficult. A combination of 1D and 2D NMR techniques is the most effective approach for unambiguous assignment.
Below is a logical workflow to tackle this common issue.
Caption: Troubleshooting workflow for assigning H4 and H5 signals.
Q6: What advanced NMR experiments are most useful for structure elucidation of novel substituted thiazoles, and how do I perform them?
A6: For complex structures, 2D NMR is indispensable. The most critical experiments are COSY, HSQC, HMBC, and NOESY/ROESY.[12][13][14]
Caption: Standard experimental workflow for NMR structure elucidation.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Weigh Sample: Accurately weigh 5-25 mg of your purified thiazole derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.[6]
-
Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which your compound is fully soluble.[15] Ensure the solvent's residual peak does not overlap with key analyte signals.[16]
-
Dissolve: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a small, clean vial.[8] Gentle vortexing or warming may be required.
-
Filter: Take a clean Pasteur pipette and place a small, tight plug of glass wool in the narrow section. Filter the sample solution through the plug directly into a high-quality, clean NMR tube. This removes any particulate matter.
-
Check Volume: Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming by the spectrometer.[9][16]
-
Cap and Label: Cap the tube securely and label it clearly.[16]
Protocol 2: Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is crucial for identifying long-range correlations (typically 2-3 bonds) between protons and carbons, which helps piece together the molecular skeleton.[17][18]
-
Objective: To correlate protons with carbons separated by multiple bonds. This is essential for identifying quaternary carbons and linking different spin systems.
-
Methodology:
-
Setup: Load a standard, well-shimmed ¹H spectrum of the sample.
-
Pulse Program: Select the appropriate HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Parameters:
-
¹³C Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 200 ppm).
-
¹H Spectral Width (SW): Set the width to include all proton signals.
-
Long-Range Coupling Constant (CNST2 or J_HMBC): This is the most critical parameter. It is optimized for the expected long-range J(C,H) value. A typical value is 8 Hz . Because the range of possible couplings is wide, sometimes two experiments are run, one optimized for 5 Hz and another for 10 Hz, to capture all correlations.[17]
-
-
Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.
-
-
Interpretation: A cross-peak in the 2D spectrum indicates a correlation between a proton (F2 axis) and a carbon (F1 axis) that are 2, 3, or sometimes 4 bonds apart. One-bond correlations are suppressed.[17] Overlaying the HMBC spectrum with an HSQC spectrum can help quickly distinguish one-bond correlations from long-range ones.[19]
Protocol 3: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
These experiments detect through-space interactions, providing information on the spatial proximity of protons, which is vital for determining stereochemistry and conformation.[20][21]
-
Objective: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[21][22]
-
Choosing Between NOESY and ROESY:
-
Methodology:
-
Sample Preparation: For small molecules, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[22] This is best done by the freeze-pump-thaw method (at least 3 cycles).
-
Pulse Program: Select the appropriate NOESY or ROESY pulse program.
-
Key Parameters:
-
Mixing Time (d8 or t_mix): This is the duration during which magnetization transfer (the NOE) occurs. The optimal time depends on the molecule's size. For small molecules, typical mixing times range from 300 ms to 800 ms. It may be necessary to run a series of experiments with different mixing times to find the optimum.
-
-
Acquisition: NOESY/ROESY experiments are often less sensitive and may require longer acquisition times than other 2D experiments.
-
-
Interpretation: A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. youtube.com [youtube.com]
- 19. acdlabs.com [acdlabs.com]
- 20. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 21. acdlabs.com [acdlabs.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. reddit.com [reddit.com]
- 24. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[2][3] For this specific compound, the reactants are typically 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one and thiourea.[4][5]
Q2: How critical is the purity of reactants and solvents for this synthesis?
Reactant and solvent purity is paramount for achieving high yields and minimizing side reactions.[6] Impurities in the α-haloketone or thiourea can lead to the formation of unwanted byproducts, complicating the purification process. The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended to ensure optimal reaction conditions.[6]
Q3: What role does this compound play in drug development?
This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules.[7] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[7][8][9] This specific molecule serves as a key building block for developing novel therapeutic agents.[7]
Q4: Can this synthesis be performed using microwave irradiation?
Yes, microwave-assisted synthesis is a viable alternative to conventional heating. It can significantly shorten reaction times from hours to just minutes and may lead to higher yields.[6] This method is particularly useful for rapid optimization of reaction conditions during process development.
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields are a common issue in Hantzsch thiazole synthesis and can stem from several factors.[6]
-
Problem: Impure Reactants.
-
Solution: Ensure the α-haloketone (2-bromo-1-(3,4-dichlorophenyl)ethan-1-one) and thiourea are of high purity. Recrystallize or purify the starting materials if necessary. Verify their integrity using techniques like NMR or melting point analysis.
-
-
Problem: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature is critical. Conventional methods often require refluxing for several hours.[6] If the temperature is too low, the reaction may be incomplete. If it's too high, degradation or side reactions can occur. Perform small-scale experiments to find the optimal temperature for your specific setup.
-
-
Problem: Incorrect Solvent.
-
Problem: Inefficient Work-up.
-
Solution: The thiazole product is often poorly soluble in water and can be precipitated.[1] After cooling the reaction, pouring the mixture into a basic solution (e.g., 5% Na2CO3) helps neutralize any acid formed and facilitates product precipitation.[1] Ensure the pH is adjusted correctly to maximize recovery.
-
Q6: I'm observing significant side products in my crude mixture. How can I minimize them?
The formation of side products is often linked to reaction conditions and the stability of intermediates.
-
Problem: Dehalogenation of the α-haloketone.
-
Solution: This can occur under harsh basic or thermal conditions.[3] Ensure the base used for neutralization during work-up is added slowly and at a controlled temperature. Using a milder base like sodium bicarbonate (NaHCO3) might be beneficial.
-
-
Problem: Thioamide Instability.
-
Solution: Thioamides can be unstable, particularly in acidic conditions.[6] The reaction is typically self-catalyzed by the hydrohalic acid (HBr) formed. If the reaction is too slow, leading to prolonged exposure to acid, consider adding a non-nucleophilic base to buffer the medium, though this can also slow down the desired reaction.
-
Q7: What is the most effective method for purifying the final product on a larger scale?
Purification is crucial for obtaining a high-purity final product.
-
Filtration and Washing: The crude product can often be isolated by simple filtration after precipitation from the reaction mixture.[1] Thoroughly wash the collected solid with water to remove inorganic salts and then with a cold, non-polar solvent like hexane to remove organic impurities.
-
Recrystallization: For higher purity, recrystallization is effective. A common solvent system is a mixture of a polar solvent (like chloroform, ethanol, or THF) and a non-polar solvent (like hexane).[10][11] The ideal solvent system should dissolve the compound when hot but allow for good crystal formation upon cooling.
Data Presentation: Reaction Condition Comparison
The following table summarizes typical conditions for Hantzsch thiazole synthesis, providing a basis for comparison and optimization when scaling up.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Key Considerations for Scale-Up |
| Solvent | Ethanol, Methanol, 1-Butanol[1][6] | Methanol, Ethanol[6] | Solvent choice affects solubility, reaction rate, and reflux temperature. Ensure efficient stirring. |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | 90 - 130°C[6] | Precise temperature control is crucial to avoid side reactions. Monitor internal temperature. |
| Reaction Time | Several hours (e.g., 2-4 h)[11] | Minutes (e.g., 5-15 min)[6] | Shorter times reduce byproduct formation. Monitor reaction progress by TLC or LC-MS. |
| Yield | Good to Excellent (70-95%) | Often higher than conventional | Yields can be sensitive to reactant stoichiometry and purity. Maintain a slight excess of thiourea. |
| Work-up | Precipitation in basic solution, filtration[1] | Precipitation in basic solution, filtration | Efficient filtration and washing are key to removing impurities before final purification. |
Experimental Protocol
This protocol details the synthesis of this compound via the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
-
Thiourea
-
Ethanol (anhydrous)
-
5% Sodium Carbonate (Na2CO3) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).
-
Add anhydrous ethanol as the solvent (e.g., 5-10 mL per gram of the α-haloketone).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3), using approximately 4 times the volume of the ethanol used.[1]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Perform a final wash with a small amount of cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the collected solid under vacuum to obtain the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).[11]
Visualizations
Below are diagrams illustrating the synthesis workflow, troubleshooting logic, and the compound's role in drug development.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Under forced degradation conditions, this compound is expected to degrade via four primary pathways: hydrolysis, oxidation, photolysis, and thermolysis.
-
Hydrolytic degradation is anticipated to involve the cleavage of the C-N bond within the 2-aminothiazole ring, potentially leading to the formation of a thiazolone derivative.
-
Oxidative degradation likely targets the sulfur atom in the thiazole ring, leading to the formation of sulfoxide and sulfone derivatives. Hydroxylation of the dichlorophenyl ring is also a possibility.
-
Photolytic degradation can induce ring opening of the thiazole moiety and potential dehalogenation of the dichlorophenyl ring upon exposure to UV light.[1][2]
-
Thermal degradation may result in the cleavage of the bond between the phenyl and thiazole rings or fragmentation of the thiazole ring itself.
Q2: How can I effectively monitor the degradation of this compound and its degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of the parent compound and separating its degradation products.[3][4] A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection is typically suitable for this compound due to the presence of chromophores.
Q3: What are the typical stress conditions used for forced degradation studies of a compound like this compound?
A3: Typical stress conditions for forced degradation studies are based on ICH guidelines and involve the following:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).[5]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80 °C).[5]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 80-100 °C) for a specified duration.
Q4: What is the acceptable level of degradation in a forced degradation study?
A4: The goal of a forced degradation study is to achieve sufficient degradation to produce and identify degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. - Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent. - Implement a needle wash step in the injection sequence. |
| Irreproducible Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction (e.g., leaks, faulty check valves). | - Use a column oven to maintain a constant temperature. - Prepare mobile phase accurately and ensure proper mixing. - Inspect the pump for leaks and service the check valves. |
| No Degradation Observed | - Stress conditions are too mild. - The compound is highly stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, oxidant). - Increase the temperature or duration of the stress study. |
| Excessive Degradation (>50%) | - Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Decrease the temperature or duration of the stress study. |
| Difficulty in Separating Degradation Products | - Non-optimized HPLC method. | - Modify the gradient profile (steeper or shallower). - Change the organic modifier (e.g., from acetonitrile to methanol). - Try a different column chemistry (e.g., phenyl-hexyl). |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl.
-
Keep one set of vials at room temperature and another set in a water bath at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
-
Dilute with mobile phase to an appropriate concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use water instead of HCl.
-
Oxidative Degradation
-
Prepare a stock solution of the compound at 1 mg/mL.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with mobile phase and analyze by HPLC.
Photolytic Degradation
-
Prepare two sets of solutions of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 0.1 mg/mL.
-
Wrap one set of vials in aluminum foil to serve as a dark control.
-
Expose the unwrapped vials to a photostability chamber according to ICH Q1B guidelines.
-
At appropriate time intervals, withdraw samples from both sets of vials.
-
Analyze by HPLC.
Thermal Degradation
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at 80 °C.
-
At specified time points, remove a small amount of the solid, dissolve it in a suitable solvent, and dilute to a known concentration.
-
Analyze by HPLC.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and structured format.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant | Total % of Degradants | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 8 | 92.5 | 2 | 3.8 | 7.5 | 100.0 |
| 0.1 M NaOH, 60 °C | 4 | 85.2 | 3 | 8.1 | 14.8 | 99.0 |
| 3% H₂O₂, RT | 24 | 89.7 | 1 | 9.9 | 10.3 | 100.0 |
| Photolytic, ICH | 24 | 95.1 | 2 | 2.5 | 4.9 | 99.8 |
| Thermal, 80 °C (solid) | 48 | 98.3 | 1 | 1.2 | 1.7 | 100.0 |
Visualizations
Proposed Degradation Pathways
Experimental Workflow
References
- 1. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]
- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Selectivity of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. Our goal is to help you enhance the selectivity of this compound and address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiments with this compound show off-target effects. How can I improve its selectivity?
A1: Enhancing the selectivity of a compound is a common challenge in drug discovery. Several rational design strategies can be employed to improve the selectivity of this compound. Consider the following approaches:
-
Structure-Based Drug Design: If the structure of your primary target is known, you can use computational modeling and molecular docking to identify modifications to the compound that will enhance its interaction with the target's binding site while reducing its affinity for off-target proteins.[1]
-
Targeting Allosteric Sites: Instead of targeting the highly conserved ATP-binding site of kinases, consider designing derivatives that bind to less conserved allosteric sites. This can significantly improve selectivity.[2]
-
Exploiting Conformational Differences: Kinases adopt different conformational states. Designing compounds that selectively bind to a specific conformation of your target kinase can improve selectivity.[3]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test derivatives of the parent compound to understand how different chemical modifications impact potency and selectivity. This can reveal key structural features for selective inhibition.
Troubleshooting Guide: Improving Selectivity
| Step | Action | Rationale |
| 1. Characterize Off-Target Effects | Perform a broad kinase screen (kinome scan) to identify the off-target kinases. | To understand the scope of the selectivity issue and identify specific kinases to design against. |
| 2. Computational Modeling | Use molecular docking to model the binding of your compound to both the on-target and off-target kinases. | To identify structural differences in the binding sites that can be exploited to enhance selectivity.[1] |
| 3. Structure-Based Design | Based on the modeling, synthesize derivatives with modifications that increase favorable interactions with the target and/or introduce steric clashes with off-target kinases. | To rationally design more selective compounds.[4][5] |
| 4. Evaluate New Compounds | Test the newly synthesized compounds in biochemical and cellular assays to determine their potency and selectivity. | To validate the design strategy and identify lead candidates with improved selectivity. |
Q2: I am observing unexpected cellular phenotypes that do not correlate with the inhibition of my primary target. What could be the cause?
A2: Unexpected cellular phenotypes often arise from the inhibition of unknown off-target proteins. It is crucial to determine if the observed effects are due to the intended on-target activity or off-target interactions.
Troubleshooting Guide: Investigating Unexpected Phenotypes
| Step | Action | Rationale |
| 1. Confirm On-Target Engagement | Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the compound is binding to its intended target in cells at the concentrations you are using. | To ensure that the compound is reaching and interacting with its primary target in a cellular context. |
| 2. Dose-Response Analysis | Perform a dose-response experiment for both the on-target activity and the unexpected phenotype. | If the EC50 for the unexpected phenotype is significantly different from the IC50 for the on-target activity, it may indicate an off-target effect. |
| 3. Use a Structurally Different Inhibitor | Treat your cells with a known selective inhibitor of your target that is structurally different from your compound. | If the structurally different inhibitor does not produce the unexpected phenotype, it is likely that your compound's off-target effects are responsible. |
| 4. Chemical Proteomics | Employ chemical proteomics approaches, such as affinity chromatography with your compound as bait, to identify its binding partners in the cell. | To directly identify the off-target proteins responsible for the unexpected phenotype.[6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercial service or an in-house platform that offers a large panel of purified, active kinases.
-
Binding Assay: A common format is a competition binding assay where the ability of the test compound to displace a known fluorescent or radiolabeled ligand from each kinase is measured.
-
Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for each kinase.
-
Selectivity Score: A selectivity score can be calculated to quantify the overall selectivity of the compound.
Hypothetical Kinase Selectivity Data
The following table presents hypothetical kinase selectivity data for the parent compound and two rationally designed derivatives.
| Kinase | Parent Compound (Kd, nM) | Derivative A (Kd, nM) | Derivative B (Kd, nM) |
| Target Kinase | 15 | 12 | 25 |
| Off-Target 1 | 50 | 500 | 80 |
| Off-Target 2 | 80 | >1000 | 150 |
| Off-Target 3 | 120 | 800 | 200 |
| Off-Target 4 | 300 | >1000 | 450 |
This is hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing on-target and off-target effects.
Experimental Workflow
Caption: Workflow for enhancing compound selectivity.
Troubleshooting Logic
Caption: Troubleshooting unexpected cellular phenotypes.
References
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential kinase inhibitory activity of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a member of the promising 2-aminothiazole class of compounds, with established kinase inhibitors. While specific experimental data on the direct kinase targets of this compound is emerging, the 2-aminothiazole scaffold is a well-recognized pharmacophore in the design of potent kinase inhibitors. This document outlines the known inhibitory profiles of prominent kinase inhibitors, at least one of which shares this core structure, and provides detailed experimental protocols for assessing kinase inhibition, offering a framework for the evaluation of new chemical entities like this compound.
Introduction to this compound
The 2-aminothiazole moiety is considered a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of a wide range of protein kinases.[1] Derivatives of this scaffold have shown inhibitory activity against various kinase families, including cyclin-dependent kinases (CDKs), Aurora kinases, and vascular endothelial growth factor receptors (VEGFRs), which are crucial targets in oncology and other therapeutic areas.[2][3][4] this compound represents a specific analogue within this class, and its potential as a kinase inhibitor warrants investigation.
Comparative Kinase Inhibitor Profiles
To contextualize the potential efficacy of this compound, this section details the kinase inhibition profiles of three well-characterized inhibitors: Dasatinib, which notably contains a 2-aminothiazole core, Bosutinib, and Gefitinib. The data, presented as IC50 values (the half-maximal inhibitory concentration), provides a benchmark for the anticipated potency and selectivity of novel compounds.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Gefitinib IC50 (nM) |
| ABL1 | <1 | 1.2 | >10,000 |
| SRC | 0.5 | 1.2 | >10,000 |
| LCK | 0.3 | 1.2 | >10,000 |
| LYN | 0.6 | 1.2 | >10,000 |
| YES1 | 0.4 | - | >10,000 |
| KIT | 1 | >10,000 | >10,000 |
| PDGFRβ | 28 | 100 | >10,000 |
| EGFR | - | 94 | 37 |
| VEGFR2 (KDR) | - | - | >10,000 |
Data compiled from multiple sources.[1][5][6][7][8] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Signaling Pathway Context
The following diagram illustrates a simplified signaling pathway involving SRC and ABL, two key kinases targeted by Dasatinib and Bosutinib. Inhibition of these kinases can disrupt downstream signaling cascades that are often dysregulated in cancer, leading to reduced cell proliferation and survival.
Caption: Simplified SRC and ABL signaling pathways.
Experimental Protocols for Kinase Inhibition Assays
Validating the kinase inhibitory activity of a novel compound requires robust and reproducible experimental methodologies. Below are detailed protocols for three widely used in vitro kinase inhibition assays.
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase of interest. Inhibition is detected by a decrease in the FRET signal when the test compound displaces the tracer.
Materials:
-
Kinase of interest (GST- or His-tagged)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)[9]
-
Fluorescently labeled kinase tracer
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and the Eu-labeled antibody mixture to each well.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[10]
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Z'-LYTE™ FRET-Based Kinase Assay
This assay measures kinase activity by monitoring the phosphorylation of a FRET-labeled peptide substrate. Phosphorylation prevents cleavage of the peptide by a development reagent, resulting in a high FRET signal.
Materials:
-
Kinase of interest
-
Z'-LYTE™ peptide substrate
-
ATP
-
Test compound
-
Z'-LYTE™ Development Reagent
-
Kinase buffer
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, kinase, and peptide substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.[11]
-
Add the Z'-LYTE™ Development Reagent to stop the kinase reaction and initiate the development reaction.
-
Incubate for another 60 minutes at room temperature.[11]
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) to determine the emission ratio.[12]
-
Plot the percentage of inhibition, calculated from the emission ratios, against the logarithm of the inhibitor concentration to determine the IC50 value.
Radioactive Filter Binding Assay
This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP into a substrate.[13][14]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test compound
-
Kinase reaction buffer
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction in tubes or a microplate by combining the kinase, substrate, test compound, and kinase buffer.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[14]
-
Dry the filter paper and measure the radioactivity of the substrate-bound phosphate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: General workflow for in vitro kinase inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LanthaScreen™ Eu-anti-GST Antibody, 25 μg - FAQs [thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine and Dasatinib in Src Kinase Inhibition
A Head-to-Head Evaluation for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, the Src family of non-receptor tyrosine kinases remains a pivotal target for therapeutic intervention in oncology and other disease areas. This guide provides a comparative overview of two compounds: the well-established multi-kinase inhibitor Dasatinib and the investigational compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, with a specific focus on their efficacy in inhibiting Src kinase. This analysis is intended to arm researchers, scientists, and drug development professionals with the objective data necessary to inform their research directions.
Executive Summary
Dasatinib is a potent, FDA-approved inhibitor of multiple tyrosine kinases, including the Src family kinases, with a well-documented, sub-nanomolar to low nanomolar inhibitory concentration (IC50) against Src. In stark contrast, a comprehensive search of the scientific literature and patent databases did not yield any direct experimental data quantifying the Src kinase inhibitory activity of this compound. While the 2-aminothiazole scaffold is a known pharmacophore in many kinase inhibitors, the specific inhibitory profile of this particular dichlorophenyl-substituted derivative against Src kinase remains uncharacterized.
Quantitative Inhibitory Activity
The following table summarizes the available quantitative data for the Src kinase inhibitory activity of Dasatinib. No published IC50 values for this compound against Src kinase were found.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| Dasatinib | c-Src | 0.8 | Cell-free assay[1] |
| c-Src | < 1 | Not specified[2] | |
| c-Src | 0.5 | Not specified[3] | |
| This compound | c-Src | Data not available | - |
Biological Activity of this compound and Related Analogs
While direct Src inhibition data is lacking, research into related 4-aryl-thiazol-2-amine derivatives indicates a range of biological activities. Studies have explored their potential as inhibitors of other kinases, such as Rho-associated kinase (ROCK), with some derivatives showing low nanomolar efficacy[4][5]. Additionally, various substituted thiazole compounds have been investigated for their anticancer and antimicrobial properties[6]. It is important to note that these activities are not directly transferable to Src kinase inhibition and highlight the need for specific experimental validation.
Experimental Protocols
A standardized in vitro Src kinase assay is crucial for determining and comparing the inhibitory potential of compounds like Dasatinib and for the future evaluation of this compound. Below is a generalized protocol for such an assay.
In Vitro Src Kinase Inhibition Assay
This protocol outlines a common method for measuring Src kinase activity and its inhibition in a cell-free system. The assay quantifies the phosphorylation of a peptide substrate by Src kinase.
Materials and Reagents:
-
Recombinant active c-Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK)
-
Adenosine 5'-triphosphate (ATP), including a radiolabeled or fluorescently-labeled version
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Test compounds (Dasatinib, this compound) dissolved in DMSO
-
Stop Solution (e.g., EDTA or phosphoric acid)
-
Detection reagents (e.g., phosphotyrosine-specific antibody, scintillation fluid)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the Src peptide substrate, and the diluted test compounds.
-
Enzyme Addition: Add recombinant c-Src kinase to each well to initiate a pre-incubation period.
-
Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., filter-binding assay with scintillation counting for radiolabeled ATP, or an antibody-based method like ELISA or fluorescence polarization).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro Src kinase inhibition assay.
Src Kinase Signaling Pathway
Src kinase is a central node in numerous signaling pathways that regulate critical cellular processes such as proliferation, survival, migration, and angiogenesis. Its activation by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of a multitude of downstream substrates. These substrates, in turn, activate key signaling cascades like the Ras-MAPK, PI3K-Akt, and STAT3 pathways. Both Dasatinib and potentially this compound would exert their effects by inhibiting Src at the top of this cascade, thereby blocking these downstream cellular functions.
Caption: Simplified overview of the Src kinase signaling pathway and points of inhibition.
Conclusion
The comparative analysis clearly positions Dasatinib as a highly potent and well-characterized inhibitor of Src kinase. Its sub-nanomolar to low nanomolar IC50 values provide a strong benchmark for any compound being considered for Src-targeted research.
In contrast, this compound remains an enigmatic compound in the context of Src kinase inhibition. The absence of direct experimental data on its Src inhibitory activity makes a quantitative comparison with Dasatinib impossible at this time. While its 2-aminothiazole core is a feature of many known kinase inhibitors, this structural alert is not a substitute for empirical evidence.
For researchers and drug development professionals, this guide underscores the importance of rigorous experimental validation. While computational predictions and structural similarities can guide initial discovery efforts, only direct biochemical and cellular assays can definitively establish the inhibitory profile of a compound against a specific target like Src kinase. Future research should focus on determining the IC50 of this compound against Src and a panel of other kinases to understand its potency and selectivity. Until such data becomes available, Dasatinib remains the gold standard for potent Src kinase inhibition in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the investigational compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine against a panel of protein kinases. Due to the limited publicly available screening data for this specific compound, this guide establishes a framework for its evaluation by comparing its potential kinase inhibition profile to that of well-characterized kinase inhibitors, Dasatinib and Fostamatinib.
The 4-aryl-1,3-thiazol-2-amine scaffold is a recurring motif in compounds targeting various protein kinases.[1][2][3] Therefore, it is plausible that this compound exhibits activity towards one or more kinases. This guide will use spleen tyrosine kinase (Syk) and various Src-family kinases as hypothetical primary and secondary targets for the purpose of illustrating a comparative cross-reactivity analysis.
Hypothetical Kinase Inhibition Profile
The following table summarizes a hypothetical kinase inhibition profile for this compound, benchmarked against the known inhibitors Dasatinib and Fostamatinib. The data for the target compound is illustrative, while the data for the comparator compounds is based on publicly available information.
| Target Kinase | This compound (Hypothetical IC50, nM) | Dasatinib (IC50, nM) | Fostamatinib (R406) (IC50, nM) |
| Syk | 50 | >10,000 | 41 |
| Src | 250 | 0.8 | >5,000 |
| ABL1 | >10,000 | <1 | >10,000 |
| LCK | 300 | 1.1 | >10,000 |
| LYN | 450 | 1.1 | >5,000 |
| KDR (VEGFR2) | 1,500 | 20 | >10,000 |
| p38α (MAPK14) | >10,000 | 220 | >10,000 |
| RSK2 | >10,000 | >10,000 | >10,000 |
Signaling Pathway Context
The following diagram illustrates the signaling pathways involving the hypothetical primary target, Syk, and a key secondary target, Src. Inhibition of these kinases can impact downstream signaling cascades that are crucial for various cellular processes.
Caption: Simplified signaling pathways involving Syk and Src, potential targets of this compound.
Experimental Protocols
To generate the cross-reactivity data presented in the hypothetical profile, the following experimental protocols would be employed.
In Vitro Kinase Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Test compound (this compound) dissolved in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Competition Binding Assay
This commercially available assay from DiscoverX provides a quantitative measure of compound binding to a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Workflow Diagram:
Caption: Workflow for the KINOMEscan competition binding assay.
Comparison with Alternatives
Dasatinib is a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5] Its cross-reactivity profile reveals potent inhibition of ABL, Src family kinases, and c-Kit, among others.[6] In our hypothetical scenario, this compound shows a more selective profile, with less potent inhibition of ABL compared to Dasatinib.
Fostamatinib is a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[7][8][9] It is a prodrug that is converted to its active metabolite, R406.[10] Fostamatinib exhibits high selectivity for Syk. Our hypothetical data for this compound suggests a slightly less potent but still significant activity against Syk, with additional off-target effects on Src family kinases that are not as pronounced with Fostamatinib.
Conclusion
This guide outlines a framework for the cross-reactivity profiling of this compound. Based on the chemical scaffold, kinase inhibition is a plausible mechanism of action. A comprehensive screening approach, such as KINOMEscan, would be essential to fully characterize its selectivity profile. The comparison with established kinase inhibitors like Dasatinib and Fostamatinib provides a valuable context for interpreting potential screening results and guiding further drug development efforts. The provided experimental protocols offer a starting point for the in-house evaluation of this and similar compounds.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and screening studies of potent thiazol-2-amine derivatives as fibroblast growth factor receptor 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Validating Screening Hits: A Comparative Guide Featuring 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. A critical juncture in this process is the validation of initial "hits" to eliminate false positives and confirm genuine activity. This guide provides a comparative overview of methodologies for validating screening hits, with a focus on the context of a representative small molecule, 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. While specific data on this compound's use in hit validation is not extensively published, its chemical scaffold is prevalent in compounds with diverse biological activities, making it an excellent case study for outlining a robust validation strategy.
The Role of this compound and its Analogs
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-aminothiazole core, present in this compound, is a common feature in many biologically active molecules.[4] For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer and antimicrobial activities.[1] Similarly, modifications of 4-(4-chlorophenyl)thiazol-2-amines have been explored for their potential in treating neurodegenerative diseases due to their anti-inflammatory properties.[5]
Given the therapeutic potential of this chemical family, a hypothetical screening campaign aimed at identifying novel kinase inhibitors, for example, might yield numerous hits containing the this compound scaffold. The subsequent validation of these hits is paramount to ensure that resources are focused on genuinely promising candidates.
Comparative Analysis of Hit Validation Techniques
Once a primary screen identifies initial hits, a cascade of validation assays is necessary to confirm their activity and triage false positives.[6] These techniques can be broadly categorized into biochemical, biophysical, and cell-based assays.
| Assay Type | Technique | Purpose | Advantages | Disadvantages |
| Biochemical | Orthogonal Assays | Confirm on-target activity using a different detection method. | Reduces technology-specific artifacts. | May not be available for all targets. |
| Selectivity/Counter-Screens | Assess activity against related targets to determine specificity. | Identifies promiscuous binders early. | Requires access to and resources for multiple related targets. | |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures direct binding affinity and kinetics.[7] | Label-free, provides kinetic data (kon, koff). | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine affinity and thermodynamics.[6] | Label-free, provides thermodynamic profile (ΔH, ΔS). | High protein consumption, lower throughput. | |
| Microscale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient upon binding.[6] | Low sample consumption, can be performed in complex solutions. | Requires fluorescent labeling, potential for artifacts. | |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in a cellular environment by assessing thermal stability.[6] | Confirms target binding in a physiological context. | Lower throughput, optimization can be challenging. | |
| Cell-Based | Target Engagement Assays | Confirm that the compound interacts with its intended target within a living cell. | Physiologically relevant confirmation of target interaction. | Can be complex to develop and interpret. |
| Functional Cellular Assays | Measure the biological consequence of target engagement (e.g., downstream signaling). | Provides information on the compound's functional effect. | Indirect measure of target binding, can be affected by off-target effects. | |
| Cytotoxicity Assays | Assess the general toxicity of the compound to cells. | Identifies non-specific cytotoxic compounds early. | Does not confirm on-target activity. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound (or the hit compound) in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with various concentrations of the hit compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.
-
Fractionation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Validation Workflow and Potential Mechanism
To better illustrate the process, the following diagrams outline a typical hit validation workflow and a hypothetical signaling pathway that could be modulated by a compound like this compound.
Caption: A generalized workflow for validating hits from a primary high-throughput screen.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a thiazole derivative.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. While direct in vivo validation data for this specific compound is not extensively available in publicly accessible literature, this guide provides a comparative analysis of its potential therapeutic activities based on in vivo studies of structurally related 2-aminothiazole derivatives. The primary therapeutic areas where these compounds show promise are oncology and anti-inflammatory applications.
This guide will objectively compare the potential performance of this compound with alternative compounds and standard treatments, supported by experimental data from analogous molecules.
Potential Therapeutic Applications and Comparative Analysis
Based on the pharmacological activities of structurally similar compounds, this compound is predicted to exhibit anticancer and anti-inflammatory properties. This section compares the in vivo performance of representative 2-aminothiazole derivatives with standard-of-care treatments in these therapeutic areas.
Anticancer Activity
2-Aminothiazole derivatives have demonstrated significant antitumor activity in various preclinical models. Their mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Comparative Efficacy of 2-Aminothiazole Derivatives and Standard Anticancer Agents
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| AT7519 (a 2-aminothiazole derivative) | HCT116 Colon Cancer Xenograft | BALB/c Nude Mice | 10 mg/kg, i.p. | Target CDK inhibition observed | [1] |
| Compound 9a (a 2-(4-aminophenyl)benzothiazole) | ER+ (MCF-7) Mammary Carcinoma | Nude Mice | Not specified | Potent growth inhibition | [2] |
| 5-Fluorouracil (Standard of Care) | Various solid tumors | Varies | Varies | Varies | [3] |
| Doxorubicin (Standard of Care) | Various cancers | Varies | Varies | Varies | [4] |
Toxicity and Pharmacokinetic Profile of Representative 2-Aminothiazole Derivatives
| Compound | Animal Model | Acute Toxicity (LD50) | Pharmacokinetic Parameters (Oral Bioavailability) | Reference |
| IND24 (a 2-aminothiazole derivative) | Mice | Not specified | 27-40% | [5][6] |
| IND81 (a 2-aminothiazole derivative) | Mice | Not specified | 27-40% | [5][6] |
Anti-inflammatory Activity
Several 2-aminothiazole derivatives have shown potent anti-inflammatory effects in animal models, primarily through the inhibition of inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).
Comparative Efficacy of 2-Aminothiazole Derivatives and Standard Anti-inflammatory Drugs
| Compound/Drug | Animal Model | Assay | Dosing | Inhibition of Edema (%) | Reference |
| Compound 5d (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | Albino Mice | Carrageenan-induced paw edema | 20 mg/kg | 59.90 ± 0.68 | [7] |
| Compound 5e (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | Albino Mice | Carrageenan-induced paw edema | 20 mg/kg | 66.50 ± 0.88 | [7] |
| Aspirin (Standard of Care) | Albino Mice | Carrageenan-induced paw edema | 100 mg/kg | 88 (at 4th hour) | [7] |
| Celecoxib (Standard of Care) | Albino Mice | Carrageenan-induced paw edema | Not specified | 88 (at 4th hour) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key in vivo experiments.
In Vivo Anticancer Efficacy Study (Xenograft Model)
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are typically used to prevent the rejection of human tumor grafts.
-
Cell Line and Tumor Implantation: A suitable human cancer cell line (e.g., HCT116 for colon cancer) is cultured and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: (length × width²)/2.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound, vehicle control, and a positive control (standard-of-care drug) are administered according to a defined schedule and route (e.g., intraperitoneal, oral).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint. Body weight and general health are monitored throughout the study as indicators of toxicity.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
-
Animal Model: Wistar rats or albino mice are commonly used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound, vehicle, or a standard anti-inflammatory drug (e.g., aspirin) is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), a subs-plantar injection of 1% carrageenan solution is given into the right hind paw of each animal.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Acute Oral Toxicity Study (LD50 Determination)
-
Animal Model: Typically rats or mice of both sexes are used.
-
Procedure: The test substance is administered in graduated doses to several groups of experimental animals.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for a specified period (e.g., 14 days).
-
LD50 Calculation: The median lethal dose (LD50), the dose that is lethal to 50% of the tested animals, is calculated using statistical methods.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Potential Anticancer Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Proposed anticancer mechanism via MAPK/ERK pathway inhibition.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of 2-aminothiazole derivatives is often attributed to the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
General Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel therapeutic compound.
Caption: General workflow for preclinical in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine analogs, focusing on their anticancer and kinase inhibitory activities. The information is compiled from various studies to highlight structure-activity relationships and guide future drug discovery efforts.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have emerged as a promising class of compounds with significant potential in cancer therapy, primarily through the inhibition of key protein kinases and disruption of microtubule dynamics. This guide summarizes quantitative biological data, details common experimental protocols, and visualizes relevant signaling pathways to provide a comprehensive overview of this important class of molecules.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various this compound analogs and related compounds from different studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 4-Phenyl-1,3-thiazol-2-amine Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 | 3,4-dichloro | HT29 (Colon) | 2.01 | - | - |
| Analog 2 | 4-methoxy | SGC-7901 (Gastric) | 0.86 | CA-4 | - |
| Analog 3 | 4-methoxy | HT-1080 (Fibrosarcoma) | 0.36 | CA-4 | - |
| Analog 4 | 4-methoxy | A549 (Lung) | 0.52 | CA-4 | - |
| Analog 5 | 4-bromo | MCF7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 |
| Analog 6 | 3-nitro | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Analog 7 | 4-chloro | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
Note: CA-4 refers to Combretastatin A-4. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Kinase Inhibitory Activity of 4-Aryl-thiazol-2-amine Analogs
| Compound ID | Kinase Target | IC50 (nM) |
| Analog 8 | ROCK II | 20 |
| Analog 9 | CDK4 | 1 |
| Analog 10 | CDK6 | 34 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogs are often attributed to their interaction with key cellular signaling pathways. Two prominent mechanisms of action that have been identified for this class of compounds are the inhibition of tubulin polymerization and the modulation of protein kinase activity.
Tubulin Polymerization Inhibition
Several 4-aryl-1,3-thiazol-2-amine derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, migration, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by 4-aryl-1,3-thiazol-2-amine analogs.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Analogs of this compound have been identified as inhibitors of several kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Cyclin-Dependent Kinases (CDKs). By blocking the activity of these kinases, these compounds can interfere with cell cycle progression, proliferation, and survival.
Caption: Inhibition of the CDK4/6-Rb pathway by 4-aryl-1,3-thiazol-2-amine analogs.
Conclusion
The this compound scaffold represents a versatile template for the development of novel anticancer agents. The presented data highlights the importance of substitutions on the phenyl ring for modulating biological activity. Further optimization of these analogs, guided by the structure-activity relationships and mechanistic insights discussed in this guide, holds significant promise for the discovery of more potent and selective cancer therapeutics. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into this promising class of compounds.
Benchmarking the Antiproliferative Activity of Novel Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] In recent years, novel thiazole derivatives have emerged as promising candidates in oncology, exhibiting potent antiproliferative effects against a variety of cancer cell lines.[3][4] This guide provides a comparative analysis of the antiproliferative activity of recently synthesized thiazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation anticancer agents. Thiazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular processes like tubulin polymerization.[1][5]
Comparative Antiproliferative Activity of Novel Thiazole Derivatives
The following table summarizes the in vitro antiproliferative activity (IC50 values) of several recently developed thiazole derivatives against a panel of human cancer cell lines. The data is compiled from various studies to provide a broad overview of the potency and selectivity of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | Cisplatin | - | [6] |
| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | Cisplatin | - | [6] | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [4] |
| Compound 18 | A549 (Lung) | 0.50 - 4.75 | BEZ235 | - | [7] |
| MCF-7 (Breast) | 0.50 - 4.75 | BEZ235 | - | [7] | |
| U-87 MG (Glioblastoma) | 0.50 - 4.75 | BEZ235 | - | [7] | |
| HCT-116 (Colon) | 0.50 - 4.75 | BEZ235 | - | [7] | |
| Compound 8j | HeLa (Cervical) | 7.90 | - | - | [8] |
| SiHa (Cervical) | - | - | - | [8] | |
| HepG2 (Liver) | 7.90 | - | - | [8] | |
| Compound 8m | HeLa (Cervical) | 5.15 | - | - | [8] |
| SiHa (Cervical) | - | - | - | [8] | |
| HepG2 (Liver) | 5.15 | - | - | [8] | |
| Compound 10a | HCT-116 (Colon) | - | Doxorubicin, Sorafenib | - | [9][10] |
| PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin, Sorafenib | - | [9][10] | |
| MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin (4 ± 0.2), Sorafenib (7 ± 0.3) | - | [9][10] | |
| Compound 11d | Various | GI50 = 30 nM | Erlotinib | GI50 = 33 nM | [11][12] |
| Compound 11f | Various | GI50 = 27 nM | Erlotinib | GI50 = 33 nM | [11][12] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a commonly used colorimetric assay for assessing the antiproliferative activity of chemical compounds.
MTT Assay Protocol for Antiproliferative Activity
1. Cell Seeding:
- Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test thiazole derivative is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
- The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.
- The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed.
- 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
- The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the evaluation process and the mechanisms of action of these novel thiazole derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.
Caption: Experimental workflow for the evaluation of novel thiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.[5][7]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives: prospectives and biological applications: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 2-Aminothiazoles: A Guide for Researchers
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a head-to-head comparison of the most common and emerging synthesis routes for 2-aminothiazoles, offering supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Synthesis Routes for 2-Aminothiazoles
| Synthesis Route | General Yield | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent | 2 - 24 hours | Well-established, broad substrate scope, reliable. | Often requires harsh reagents and long reaction times. |
| Microwave-Assisted Hantzsch | Excellent | 5 - 30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized equipment. |
| Ultrasound-Assisted Hantzsch | Good to Excellent | 15 - 60 minutes | Shorter reaction times, improved yields, energy-efficient. | Scalability can be a concern. |
| One-Pot Hantzsch Variants | Good to Excellent | 1 - 12 hours | Increased efficiency, avoids isolation of intermediates. | Optimization of reaction conditions can be complex. |
| Cook-Heilbron Synthesis | Moderate to Good | 1 - 5 hours | Access to 5-aminothiazoles under mild conditions. | Primarily for 5-amino substituted thiazoles, limited scope.[1] |
| Tcherniac's Synthesis | Moderate | Variable | Useful for 2-substituted thiazoles. | Limited information on modern applications and yields.[2] |
In-Depth Analysis of Synthesis Routes
This section provides a detailed examination of the primary methods for synthesizing 2-aminothiazoles, including reaction mechanisms and comparative experimental data.
Hantzsch Thiazole Synthesis: The Gold Standard
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely used method for the preparation of 2-aminothiazoles.[3] The classical approach involves the condensation of an α-haloketone with a thiourea derivative.
Reaction Mechanism:
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
References
A Comparative Guide to Assessing Off-Target Effects of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics has revolutionized medicine, offering the potential for highly effective treatments with fewer side effects than traditional cytotoxic agents. However, the selectivity of these molecules is a critical parameter that can influence both their efficacy and toxicity. Off-target effects, the unintended interactions of a drug with proteins other than its primary target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for evaluating the off-target profile of the investigational compound 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, using the well-characterized multi-kinase inhibitor Dasatinib as a reference for comparison.
While specific experimental data on the off-target effects of this compound is not publicly available, this guide outlines the methodologies and data presentation standards that are essential for such an evaluation.
Experimental Approach: Kinase Profiling
A common and comprehensive method to determine the off-target effects of small molecule inhibitors is through broad-panel kinase screening assays. The KINOMEscan™ platform is a widely used example of a competitive binding assay that can assess the interaction of a compound against a large panel of kinases.
Experimental Protocol: KINOMEscan™ Competitive Binding Assay
This protocol provides a generalized overview of the KINOMEscan™ methodology.
-
Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
-
Reagents and Materials:
-
DNA-tagged kinases (a panel of several hundred kinases).
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed ligands.
-
Test compound (this compound) dissolved in DMSO.
-
Assay plates (e.g., 384-well).
-
Binding and wash buffers.
-
qPCR reagents.
-
-
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at a specified concentration, e.g., 1 µM) are combined in a well of the assay plate. A DMSO control (vehicle) is run in parallel.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified by qPCR.
-
-
Data Analysis: The amount of kinase bound to the beads in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "Percent of Control," where a lower percentage indicates a stronger binding interaction.
Data Presentation and Comparison
The data from a kinase screen is typically presented in a tabular format, highlighting the kinases that show significant interaction with the test compound. A common threshold for a significant "hit" is a low "Percent of Control" value, often below 10% or 1%.
Hypothetical Off-Target Profile of this compound
The following table is a hypothetical representation of how the off-target data for this compound could be presented. This data is for illustrative purposes only and does not represent actual experimental results.
| Kinase Target | Percent of Control (%) @ 1 µM | Putative On/Off-Target |
| Primary Target X | 0.5 | On-Target |
| Kinase A | 5.2 | Off-Target |
| Kinase B | 8.9 | Off-Target |
| Kinase C | 25.6 | Off-Target |
| Kinase D | 78.1 | Non-binder |
| ... (and ~400+ other kinases) | >90 | Non-binder |
Comparative Off-Target Profile of Dasatinib
Dasatinib is a multi-kinase inhibitor with known on- and off-target activities. The following table summarizes some of its key targets identified through kinase profiling.
| Kinase Target | Dissociation Constant (Kd) in nM | On/Off-Target Classification |
| ABL1 | <0.1 | On-Target |
| SRC | 0.2 | On-Target |
| LCK | 0.2 | On-Target |
| YES1 | 0.3 | On-Target |
| c-KIT | 1.1 | Off-Target |
| PDGFRβ | 1.1 | Off-Target |
| EPHA2 | 1.2 | Off-Target |
| DDR1 | 2.5 | Off-Target |
| BTK | 5.0 | Off-Target |
Data for Dasatinib is compiled from various public sources and is intended for comparative purposes.
Signaling Pathway Context
Understanding the biological context of on- and off-target interactions is crucial. Visualizing these interactions within their respective signaling pathways can help to predict the potential physiological consequences. Dasatinib's primary targets, BCR-ABL and SRC family kinases, are key components of pathways that drive cell proliferation and survival in certain cancers.[1][2][3][4]
Conclusion
A thorough evaluation of the off-target effects of this compound is a critical step in its development as a potential therapeutic agent. While direct experimental data is not currently in the public domain, the methodologies and comparative frameworks presented here provide a clear path for such an investigation. By performing comprehensive kinase profiling and comparing the results to well-characterized drugs like Dasatinib, researchers can gain valuable insights into the selectivity, potential liabilities, and therapeutic opportunities of this compound. This data-driven approach is essential for making informed decisions in the drug development process and for ultimately ensuring the safety and efficacy of novel medicines.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
Cytotoxicity of Dichlorophenyl-Thiazole Analogs: A Comparative Analysis in Cancer vs. Normal Cells
An Objective Guide for Researchers in Drug Discovery
Comparative Cytotoxicity Data
The selective toxicity of a compound towards cancer cells over normal cells is a critical indicator of its potential as a therapeutic agent. Below is a summary of the cytotoxic effects of two different dichlorophenyl-containing heterocyclic compounds on cancerous and non-cancerous cell lines.
| Compound | Cell Line | Cell Type | Assay Type | Endpoint | Value (µM) | Reference |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | Human Hepatoma (Cancer) | Cell Viability | LC50 | 233.0 ± 19.7 | [1] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 Transfected) | Human Hepatoma (Cancer) | Cell Viability | LC50 | 160.2 ± 5.9 | [1] |
| Pyrazolo[1,5-α]pyrimidinone Derivative 2 | U-251 MG | Human Glioblastoma (Cancer) | Cytotoxicity | IC50 | <20 | [2] |
| Pyrazolo[1,5-α]pyrimidinone Derivative 2 | HEK293 | Human Embryonic Kidney (Non-cancerous) | Cytotoxicity | IC50 | <20 | [2] |
| Pyrazolo[1,5-α]pyrimidinone Derivative 3 | U-251 MG | Human Glioblastoma (Cancer) | Cytotoxicity | IC50 | <20 | [2] |
| Pyrazolo[1,5-α]pyrimidinone Derivative 3 | HEK293 | Human Embryonic Kidney (Non-cancerous) | Cytotoxicity | IC50 | <20 | [2] |
| Pyrazolo[1,5-α]pyrimidinone Derivative 4 | U-251 MG | Human Glioblastoma (Cancer) | Cytotoxicity | IC50 | <20 | [2] |
| Pyrazolo[1,5-α]pyrimidinone Derivative 4 | HEK293 | Human Embryonic Kidney (Non-cancerous) | Cytotoxicity | IC50 | <20 | [2] |
Note: For the Pyrazolo[1,5-α]pyrimidinone derivatives, the study noted a lack of desired selectivity, with the compounds exhibiting a more cytotoxic effect towards the non-cancerous HEK293 cells in some cases.[2]
Experimental Protocols
A generalized protocol for determining the cytotoxicity of a compound using a cell viability assay is detailed below. This protocol is based on common methodologies described in the referenced literature.
Cell Viability Assay (MTT-Based)
-
Cell Culture:
-
Human cancer cell lines (e.g., HepG2, U-251 MG) and a non-cancerous human cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound, such as a 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine analog, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in the cell culture medium.
-
The medium from the seeded wells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
-
Incubation:
-
The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 (half-maximal inhibitory concentration) or LC50 (half-maximal lethal concentration) values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the cytotoxicity of a compound in cancer versus normal cell lines.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential signaling cascade for thiazole derivative-induced apoptosis via the intrinsic pathway.
References
Confirming the Colchicine Binding Site of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the binding site of the tubulin inhibitor 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine. By examining experimental data for this compound and its analogs, alongside established colchicine binding site inhibitors, we provide a framework for validating its mechanism of action. This guide details the necessary experimental protocols and presents supporting data in a clear, comparative format.
Introduction to this compound and its Target
This compound belongs to a class of thiazole-containing compounds investigated for their potent antiproliferative activities. The primary molecular target for many of these compounds is tubulin, a crucial protein in the formation of microtubules. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Several lines of evidence suggest that this compound and its analogs exert their effects by binding to the colchicine binding site on β-tubulin. This binding event inhibits tubulin polymerization, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. This mechanism is shared by a diverse range of compounds, including the natural product colchicine and the clinical candidate Combretastatin A-4 (CA-4).
Comparative Analysis of Tubulin Inhibitors
Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives and Other Colchicine Site Inhibitors
| Compound | Chemical Class | Tubulin Polymerization IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Analog of Target: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Diaryl-1,3-thiazol-2-amine | Reported to potently inhibit tubulin polymerization | CA-4 | - |
| Compound 7c | 2,4-disubstituted thiazole | 2.00 ± 0.12 | CA-4 | 2.96 ± 0.18 |
| Compound 9a | 2,4-disubstituted thiazole | 2.38 ± 0.14 | CA-4 | 2.96 ± 0.18 |
| Compound 10a | Thiazole-2-acetamide derivative | 2.69 | CA-4 | 8.33 |
| Combretastatin A-4 (CA-4) | Stilbene derivative | 1.4 - 2.96 | - | - |
| Colchicine | Alkaloid | ~1-3 | - | - |
| Nocodazole | Benzimidazole derivative | ~0.1-1 | - | - |
Table 2: Cytotoxicity of Thiazole Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Analog of Target: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (gastric) | 0.36 | - | - |
| HT-1080 (fibrosarcoma) | 0.86 | - | - | |
| BEL-7402 (hepatocellular) | 0.51 | - | - | |
| Compound 7c | HepG2 (hepatocellular) | 5.89 ± 0.3 | CA-4 | 4.50 ± 0.2 |
| MCF-7 (breast) | 7.33 ± 0.4 | CA-4 | 6.21 ± 0.3 | |
| HCT116 (colorectal) | 4.98 ± 0.2 | CA-4 | 5.23 ± 0.3 | |
| HeLa (cervical) | 6.11 ± 0.3 | CA-4 | 7.14 ± 0.4 | |
| Compound 10a | Average GI50 over 4 cell lines | 6 | Doxorubicin | - |
Experimental Protocols for Binding Site Confirmation
A multi-faceted experimental approach is required to unequivocally confirm that this compound binds to the colchicine site of tubulin. Below are detailed methodologies for key experiments.
Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of a compound on the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagents: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), test compound dissolved in a suitable solvent (e.g., DMSO), and a positive control (e.g., colchicine).
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the polymerization buffer and the test compound or control. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the polymerization by adding cold, purified tubulin to each well. e. Immediately place the plate in a temperature-controlled spectrophotometer (37°C) and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Competitive Binding Assay with [³H]-Colchicine
This assay determines if a test compound competes with colchicine for the same binding site on tubulin.
Principle: Radiolabeled colchicine ([³H]-colchicine) is incubated with tubulin. The amount of bound radioactivity is measured in the presence and absence of the test compound. A decrease in bound radioactivity in the presence of the test compound indicates competition for the same binding site.
Protocol:
-
Reagents: Purified tubulin, [³H]-colchicine, binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0), test compound, and unlabeled colchicine as a positive control.
-
Procedure: a. In microcentrifuge tubes, mix tubulin with varying concentrations of the test compound or unlabeled colchicine. b. Add a fixed concentration of [³H]-colchicine to each tube. c. Incubate the mixture at 37°C for a defined period (e.g., 1 hour) to reach binding equilibrium. d. Separate the protein-bound from the free [³H]-colchicine using a method such as gel filtration or charcoal adsorption. e. Measure the radioactivity in the protein-bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-colchicine binding for each concentration of the test compound. The IC50 value is the concentration of the test compound that displaces 50% of the bound [³H]-colchicine.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding site and interactions.
Principle: A crystal of the tubulin-ligand complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which the atomic structure can be determined.
Protocol:
-
Protein-Ligand Complex Formation:
-
Co-crystallization: Incubate purified tubulin with an excess of this compound before setting up crystallization trials.
-
Soaking: Grow apo-tubulin crystals and then soak them in a solution containing the test compound.
-
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the complex.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure. Refine the model to fit the experimental data and build the ligand into the electron density map.
-
Analysis: Analyze the final structure to identify the specific amino acid residues in the binding pocket that interact with the ligand.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Dialyze both the purified tubulin and the test compound into the same buffer to minimize heats of dilution.
-
ITC Experiment: a. Load the tubulin solution into the sample cell of the calorimeter and the test compound solution into the injection syringe. b. Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes. c. A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in ligand binding by mutating them and observing the effect on binding affinity.
Principle: Specific amino acids in the putative binding site of the protein are replaced with other amino acids (e.g., alanine) through genetic engineering. The binding affinity of the ligand to the mutant protein is then compared to its affinity for the wild-type protein. A significant decrease in binding affinity for a mutant suggests that the mutated residue is important for the interaction.
Protocol:
-
Mutagenesis: Introduce point mutations into the gene encoding β-tubulin at residues predicted to be in the colchicine binding site (e.g., Cys241, Leu248, Ala250, Val318, Ile378).
-
Protein Expression and Purification: Express and purify the mutant tubulin proteins.
-
Binding Assays: Determine the binding affinity of this compound to each mutant tubulin using methods like ITC or the [³H]-colchicine competition assay.
-
Data Analysis: Compare the binding affinities of the ligand for the wild-type and mutant tubulins. A significant reduction in affinity for a particular mutant indicates a critical role for that residue in binding.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for confirming the binding site.
Caption: Proposed signaling pathway of the compound.
Conclusion
Safety Operating Guide
Personal protective equipment for handling 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound that requires careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential acute toxicity if swallowed, skin irritation, and serious eye irritation.[1] As a powdered substance, inhalation of dust particles is a primary route of exposure and must be carefully controlled.
A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations |
| Respiratory | A NIOSH-approved respirator is required. For weighing and handling of the powder, a powered air-purifying respirator (PAPR) is recommended to minimize exposure to airborne particulates. |
| Hand | Compatible chemical-resistant gloves are essential.[2] While specific permeation data for this compound is not readily available, double gloving with nitrile gloves is a recommended minimum. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eye/Face | Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[2] |
| Body | A disposable, solid-front protective suit or a lab coat with tight cuffs is necessary to prevent skin contact.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this potent compound. All operations involving the powder form of this chemical must be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to control airborne particles.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
-
Have all necessary equipment, including spill cleanup materials, readily available within the containment area.
-
-
Weighing the Compound:
-
To minimize the generation of airborne dust, use the "tare method":
-
Tare a sealed container on the analytical balance.
-
Inside the fume hood, carefully add the powdered compound to the container.
-
Seal the container before removing it from the fume hood to re-weigh.
-
-
Alternatively, use a balance with a draft shield inside the fume hood.
-
-
Dissolution:
-
Whenever possible, work with the compound in a solution to minimize the risk of dust inhalation.
-
Add the solvent directly to the sealed container holding the pre-weighed powder.
-
Ensure the compound is fully dissolved before proceeding with the experiment.
-
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: A clear workflow for the safe and compliant disposal of chemical waste.
Disposal Procedures:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3] This is a halogenated organic compound and should be segregated from non-halogenated waste streams.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Decontamination of Equipment:
-
Non-disposable equipment, such as glassware and spatulas, should be decontaminated immediately after use.
-
Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
-
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] Do not dispose of this chemical down the drain or in regular trash.[3]
Quantitative Data Summary
At present, no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies.[4] In the absence of such data, it is imperative to handle this compound with the highest level of precaution, treating it as a potent substance. All handling procedures should aim to keep exposure to the lowest reasonably achievable level.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
